N-(Benzoyloxy)succinimide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c13-9-6-7-10(14)12(9)16-11(15)8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUOEDOMUOJKOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352011 | |
| Record name | BZ-OSU | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23405-15-4 | |
| Record name | BZ-OSU | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dioxopyrrolidin-1-yl benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to the Physical Properties of N-(Benzoyloxy)succinimide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of N-(Benzoyloxy)succinimide, a chemical compound of interest in various research and development applications. The information is presented to be a valuable resource for professionals in the fields of chemistry, pharmacology, and materials science.
Core Physical and Chemical Properties
This compound is a white solid at room temperature.[1] Key identifying information and physical characteristics are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₉NO₄ | [1] |
| Molecular Weight | 219.19 g/mol | [1] |
| Appearance | White solid | [1] |
| Melting Point | 136-138 °C | [1] |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available | |
| Storage Temperature | 2-8°C | [1] |
Structural and Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzoyl group and the methylene protons of the succinimide ring. The aromatic protons would likely appear in the downfield region (typically δ 7.0-8.5 ppm), while the methylene protons of the succinimide ring would be expected to produce a singlet or a set of multiplets in the more upfield region (around δ 2.5-3.0 ppm).
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbons of the ester and imide groups, the aromatic carbons of the benzoyl ring, and the methylene carbons of the succinimide ring.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is predicted to exhibit characteristic absorption bands for the following functional groups:
-
C=O stretching (ester): Around 1750-1735 cm⁻¹
-
C=O stretching (imide): Two bands, typically around 1770 cm⁻¹ and 1700 cm⁻¹
-
C-O stretching (ester): In the range of 1300-1000 cm⁻¹
-
Aromatic C-H stretching: Above 3000 cm⁻¹
-
Aromatic C=C stretching: In the 1600-1450 cm⁻¹ region
Mass Spectrometry (MS)
The mass spectrum of this compound would show the molecular ion peak (M⁺) at m/z 219. Key fragmentation pathways would likely involve the cleavage of the ester bond and the succinimide ring.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis and characterization of this compound is not available in the reviewed literature, a general approach can be outlined based on the synthesis of related N-acyloxysuccinimide compounds.
Synthesis of this compound
A common method for the synthesis of N-acyloxysuccinimides involves the reaction of a carboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent, such as a carbodiimide.
Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Detailed Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve benzoic acid and N-hydroxysuccinimide in an anhydrous organic solvent such as dimethylformamide (DMF) or dichloromethane.
-
Coupling Agent Addition: To the stirred solution, add a coupling agent, for example, N,N'-dicyclohexylcarbodiimide (DCC), portion-wise at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the by-product, dicyclohexylurea (DCU), will precipitate out of the solution and can be removed by filtration. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure this compound.
Characterization Methods
The synthesized product would then be characterized to confirm its identity and purity using the following standard analytical techniques:
-
Melting Point Determination: To compare with the literature value.
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
FTIR Spectroscopy: To identify the functional groups present.
-
Mass Spectrometry: To confirm the molecular weight and fragmentation pattern.
Logical Relationships in Characterization
The process of confirming the successful synthesis and purity of this compound involves a logical flow of analysis.
Caption: Logical workflow for the characterization of this compound.
References
N-(Benzoyloxy)succinimide chemical structure and IUPAC name
For researchers, scientists, and professionals in the field of drug development, a comprehensive understanding of coupling reagents is paramount. This guide provides a detailed overview of N-(Benzoyloxy)succinimide, a key reagent in bioconjugation and synthetic chemistry.
Core Concepts: Chemical Structure and Nomenclature
This compound is a chemical compound that serves as an efficient acylating agent. Its structure features a succinimide ring linked to a benzoyloxy group.
Chemical Structure:
(Image depicting the chemical structure of this compound)
The systematic IUPAC name for this compound is (2,5-dioxopyrrolidin-1-yl) benzoate [1][2]. It is also commonly referred to by several synonyms, including Benzoic acid N-hydroxysuccinimide ester, 1-(Benzoyloxy)-2,5-pyrrolidinedione, N-Hydroxysuccinimidyl benzoate, and Succinimido benzoate[3].
Quantitative Data Summary
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 23405-15-4 | [3] |
| Molecular Formula | C₁₁H₉NO₄ | [3] |
| Molecular Weight | 219.19 g/mol | [3] |
| Appearance | White to Almost white powder to crystal | |
| Melting Point | 136-138 °C | [3] |
| Assay | ≥96% | [3] |
| Storage Temperature | 2-8°C | [3] |
| SMILES | O=C1CCC(=O)N1OC(=O)c2ccccc2 | [3] |
| InChI Key | BVUOEDOMUOJKOY-UHFFFAOYSA-N | [3] |
Experimental Protocols
This compound is primarily utilized as an acylating agent to form stable amide bonds through reaction with primary and secondary amines. This property is fundamental in bioconjugation for linking molecules to proteins, peptides, and other biomolecules.
General Protocol for N-acylation of Amines
This protocol describes a general procedure for the acylation of a primary amine with this compound.
Materials:
-
This compound
-
Primary amine of choice
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve the primary amine (1.0 equivalent) in the chosen anhydrous aprotic solvent.
-
Addition of Base: Add the tertiary amine base (1.1 to 1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Addition of Acylating Agent: Dissolve this compound (1.0 to 1.2 equivalents) in a minimal amount of the same anhydrous solvent and add it dropwise to the amine solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up:
-
Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove any unreacted this compound and the N-hydroxysuccinimide byproduct.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude amide product.
-
If necessary, the crude product can be further purified by recrystallization or column chromatography.
-
Visualizing the Reaction Pathway
The following diagram illustrates the fundamental reaction of this compound with a primary amine to form an amide bond, with the release of N-hydroxysuccinimide as a byproduct.
Caption: Acylation of a primary amine using this compound.
References
An In-depth Technical Guide to the Synthesis and Preparation of N-(Benzoyloxy)succinimide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and preparation of N-(Benzoyloxy)succinimide, a crucial reagent in bioconjugation and peptide synthesis. This document details the primary synthetic methodologies, offering structured data and step-by-step experimental protocols.
Introduction
This compound, also known as N-hydroxysuccinimidyl benzoate, is an activated ester of benzoic acid. It is widely employed in organic chemistry and biochemistry for the introduction of a benzoyl group, most notably in the protection of amino groups in amino acids and peptides. The N-hydroxysuccinimide (NHS) leaving group facilitates nucleophilic acyl substitution reactions, particularly with primary amines, under mild conditions. This reactivity, coupled with the stability of the resulting amide bond, makes this compound a valuable tool in the synthesis of complex organic molecules and bioconjugates.
Synthetic Pathways
The principal synthetic route to this compound involves the esterification of N-hydroxysuccinimide (NHS) with a benzoic acid derivative. Two main variations of this approach are commonly employed: the use of a coupling agent with benzoic acid, and the reaction of NHS with an activated benzoic acid derivative such as benzoyl chloride.
Signaling Pathway for the Synthesis of this compound
Caption: General synthetic routes to this compound.
Experimental Protocols
Method 1: Dicyclohexylcarbodiimide (DCC) Coupling
This method involves the direct coupling of benzoic acid with N-hydroxysuccinimide using a carbodiimide coupling agent.
Experimental Workflow:
Caption: Workflow for DCC coupling synthesis of this compound.
Detailed Steps:
-
Reaction Setup: In a round-bottom flask, dissolve benzoic acid (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or ethyl acetate.
-
Cooling: Cool the solution to 0°C in an ice bath with stirring.
-
Addition of DCC: Dissolve dicyclohexylcarbodiimide (DCC) (1.1 eq) in a small amount of the same anhydrous solvent and add it dropwise to the reaction mixture.
-
Reaction: Stir the mixture at 0°C for 1 hour and then allow it to warm to room temperature and stir overnight. A white precipitate of dicyclohexylurea (DCU) will form.
-
Workup: Filter off the DCU precipitate and wash it with a small amount of the reaction solvent.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.
Method 2: Benzoyl Chloride and Base
This method utilizes the more reactive benzoyl chloride in the presence of a base to neutralize the HCl byproduct.
Experimental Workflow:
Caption: Workflow for benzoyl chloride-based synthesis.
Detailed Steps:
-
Reaction Setup: Dissolve N-hydroxysuccinimide (1.0 eq) in an anhydrous solvent like dichloromethane or tetrahydrofuran (THF) in a round-bottom flask.
-
Addition of Base: Add a suitable base, such as triethylamine (1.1 eq) or pyridine (1.1 eq), to the solution.
-
Cooling: Cool the mixture to 0°C in an ice bath with stirring.
-
Addition of Benzoyl Chloride: Add benzoyl chloride (1.05 eq) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Filter the reaction mixture to remove the precipitated ammonium salt (e.g., triethylammonium chloride).
-
Extraction: Wash the filtrate successively with dilute hydrochloric acid (to remove excess base), saturated sodium bicarbonate solution (to remove unreacted benzoic acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Recrystallize the resulting solid from an appropriate solvent to yield pure this compound.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of N-hydroxysuccinimide esters, which can be adapted for this compound.
| Parameter | Method 1 (DCC Coupling) | Method 2 (Benzoyl Chloride) |
| Benzoic Acid Derivative | Benzoic Acid | Benzoyl Chloride |
| NHS (eq) | 1.0 - 1.2 | 1.0 |
| Coupling Agent/Base (eq) | DCC (1.0 - 1.2) | Triethylamine or Pyridine (1.1 - 1.5) |
| Solvent | Dichloromethane, Ethyl Acetate, THF | Dichloromethane, THF, Acetonitrile |
| Temperature (°C) | 0 to Room Temperature | 0 to Room Temperature |
| Reaction Time (h) | 12 - 24 | 2 - 6 |
| Typical Yield | 60 - 90% | 70 - 95% |
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₉NO₄ |
| Molecular Weight | 219.19 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 136-138 °C |
| Solubility | Soluble in dichloromethane, ethyl acetate, acetone. Sparingly soluble in water. |
Conclusion
Molecular weight and formula of N-(Benzoyloxy)succinimide
For researchers, scientists, and professionals engaged in drug development and biotechnology, N-(Benzoyloxy)succinimide stands as a valuable chemical reagent. This guide provides a comprehensive overview of its core properties, applications, and the methodologies for its use.
Core Properties and Specifications
This compound, also known by synonyms such as Benzoic acid N-hydroxysuccinimide ester and N-Hydroxysuccinimidyl benzoate, is a solid compound with the chemical formula C₁₁H₉NO₄.[1][2][3][4][5] Its molecular weight is 219.19 g/mol .[1][2][3][4]
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Citations |
| Molecular Formula | C₁₁H₉NO₄ | [1][2][3][4][5] |
| Molecular Weight | 219.19 g/mol | [1][2][3][4] |
| Melting Point | 136-138 °C | [1][2][4][6] |
| Appearance | Solid | [1][2][4][6] |
| Storage Temperature | 2-8°C | [1][2][4][6] |
| CAS Number | 23405-15-4 | [1][2][3][4] |
Applications in Research and Development
This compound is primarily utilized as a reagent for the introduction of a benzoyl group, particularly for the protection of primary amines in peptide synthesis and for the chemical modification of biomolecules. Its utility stems from the N-hydroxysuccinimide (NHS) ester group, which is highly reactive towards nucleophiles like primary amines under physiological to slightly alkaline conditions (pH 7.2 to 9).[7] This reactivity allows for the formation of stable amide bonds, a cornerstone of bioconjugation and surface functionalization techniques.[7]
In the realm of drug discovery, compounds with related structures, such as N-(benzoyloxy)benzamides, have been investigated as potential inhibitors of enzymes like acid ceramidase.[8] However, it is crucial to note that the stability of such compounds can be a concern, and they may exhibit promiscuous reactivity.[8]
Reaction Mechanism: Amine Acylation
The fundamental reaction involving this compound is the acylation of a primary amine. The succinimidyl group is an excellent leaving group, facilitating the nucleophilic attack of the amine on the carbonyl carbon of the benzoyl group. This reaction proceeds efficiently to yield a stable amide bond and N-hydroxysuccinimide as a byproduct.
Caption: General reaction scheme for the acylation of a primary amine using this compound.
Experimental Protocols
While specific protocols are highly dependent on the substrate and desired outcome, the following provides a generalized framework for common applications of this compound.
Protocol 1: General Procedure for Amine Protection
This protocol outlines the basic steps for the benzoylation of a primary amine, a common procedure in peptide synthesis.
-
Dissolution: Dissolve the amine-containing substrate in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Reagent Addition: Add this compound (typically 1.1 to 1.5 molar equivalents) to the solution.
-
Base Addition (Optional): If the amine is present as a salt (e.g., hydrochloride), a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) should be added to liberate the free amine.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is typically diluted with an organic solvent and washed sequentially with a weak acid (e.g., 1 M HCl) to remove excess base, a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted this compound and N-hydroxysuccinimide, and brine.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 2: Surface Functionalization with NHS Esters for Biomolecule Immobilization
This protocol describes a general method for modifying a surface to covalently attach proteins or other amine-containing biomolecules.[9]
-
Surface Preparation: The substrate surface (e.g., glass, gold) must first be functionalized with primary amines. This can be achieved through various methods, such as silanization with aminosilanes (for glass) or self-assembled monolayers (SAMs) of amine-terminated thiols (for gold).
-
Activation: The amine-functionalized surface is then reacted with a solution of this compound in an appropriate buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4). The concentration of the NHS ester and the reaction time will need to be optimized.
-
Washing: After the activation step, the surface is thoroughly rinsed with the reaction buffer to remove any non-covalently bound reagents.
-
Biomolecule Coupling: The activated surface is immediately incubated with a solution containing the amine-containing biomolecule (e.g., protein, peptide) in a suitable buffer. The optimal pH for this coupling reaction is typically between 7.2 and 8.5.[9]
-
Quenching: Any unreacted NHS esters on the surface are then quenched by incubating the surface with a solution containing a high concentration of a primary amine, such as ethanolamine or Tris buffer, to prevent non-specific binding in subsequent steps.
-
Final Washing: The surface is washed extensively to remove any non-covalently bound biomolecules and quenching agents.
Caption: High-level workflow for amine protection and surface functionalization protocols.
Safety and Handling
This compound is classified as acutely toxic if swallowed.[1][2][4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. This compound 96 23405-15-4 [sigmaaldrich.com]
- 2. This compound 96 23405-15-4 [sigmaaldrich.com]
- 3. This compound - Benzoic acid N-hydroxysuccinimide ester [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound 96 23405-15-4 [sigmaaldrich.com]
- 6. This compound 96 23405-15-4 [sigmaaldrich.com]
- 7. 交联剂-化学胺基交联剂-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 8. Beware of N-Benzoyloxybenzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
N-(Benzoyloxy)succinimide synonyms and alternative names
An important initial clarification is necessary regarding the chemical nomenclature. The name "N-(Benzoyloxy)succinimide" can be easily confused with a similarly named compound, "N-(Benzyloxycarbonyloxy)succinimide". These are distinct chemical entities with different structures and properties. This guide will address both to ensure clarity for the research community.
Part 1: this compound
Synonyms and Alternative Names:
-
n-benzoyloxy succinimide[6]
-
bz-osu[6]
-
n-succinimidyl benzoate[6]
-
2,5-pyrrolidinedione, 1-benzoyloxy[6]
-
1-benzoyloxy-2,5-pyrrolidinedione[6]
-
2,5-dioxoazolidinyl benzoate[6]
-
1-phenylcarbonyl oxy pyrrolidine-2,5-dione[6]
-
benzoyoxysuccinimide[6]
-
benzoic acid succinimidyl ester[6]
Quantitative Data:
| Property | Value | Source |
| CAS Number | 23405-15-4 | [1][2][3][4][5][6] |
| Molecular Formula | C11H9NO4 | [1][2][3][4][5][6] |
| Molecular Weight | 219.19 g/mol | [1][2][3][5][6] |
| Melting Point | 136-138 °C | [1][2] |
| Assay | 96% | [1][2][3][4] |
| Storage Temperature | 2-8°C | [1][2] |
Part 2: N-(Benzyloxycarbonyloxy)succinimide
Synonyms and Alternative Names:
-
1-[[(Benzyloxy)carbonyl]oxy]-2,5-pyrrolidinedione[9]
-
CBZ-ONSU[8]
-
O-Benzyloxycarbonyl-N-hydroxysuccinimide[9]
-
N-(Benzyloxycarbonyloxy)-succinimide[7]
-
Cbz-OSu[9]
-
N-Carbobenzoxyoxysuccinimide[10]
Quantitative Data:
| Property | Value | Source |
| CAS Number | 13139-17-8 | [7][8][9][10] |
| Molecular Formula | C12H11NO5 | [8][9] |
| Molecular Weight | 249.22 g/mol | [8][10] |
| Melting Point | 80-82 °C (lit.) | [7] |
| Purity | >98.0%(N) |
Experimental Protocols & Signaling Pathways
A detailed search for specific experimental protocols and signaling pathways for this compound did not yield sufficient information to construct detailed workflows or diagrams. This compound is primarily known as a reagent in organic synthesis, particularly for the introduction of a benzoyl group.
For N-(Benzyloxycarbonyloxy)succinimide, it is a well-established reagent in peptide synthesis for the introduction of the benzyloxycarbonyl (Z or Cbz) protecting group to amines.
Logical Relationship: Amine Protection using N-(Benzyloxycarbonyloxy)succinimide
The following diagram illustrates the general logical relationship in a chemical reaction where N-(Benzyloxycarbonyloxy)succinimide is used as a protecting group reagent for an amine.
Caption: General workflow for amine protection using N-(Benzyloxycarbonyloxy)succinimide.
References
- 1. This compound 96 23405-15-4 [sigmaaldrich.com]
- 2. This compound 96 23405-15-4 [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound 96 23405-15-4 [sigmaaldrich.com]
- 5. This compound - Benzoic acid N-hydroxysuccinimide ester [sigmaaldrich.com]
- 6. This compound, 97% | Fisher Scientific [fishersci.ca]
- 7. watson-int.com [watson-int.com]
- 8. 13139-17-8 CAS Manufactory [m.chemicalbook.com]
- 9. CAS 13139-17-8: Nα-(Benzyloxycarbonyloxy) Succinimide [cymitquimica.com]
- 10. Benzyl succinimido carbonate | C12H11NO5 | CID 83172 - PubChem [pubchem.ncbi.nlm.nih.gov]
N-(Benzoyloxy)succinimide: A Technical Guide to its Physicochemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Benzoyloxy)succinimide is a widely utilized reagent in bioconjugation and chemical synthesis. Its utility is primarily derived from the N-hydroxysuccinimide (NHS) ester functional group, which allows for the efficient formation of stable amide bonds with primary amines. This property makes it a valuable tool for crosslinking, labeling, and modifying proteins and other biomolecules. However, the inherent reactivity of the NHS ester also renders it susceptible to degradation, primarily through hydrolysis. A thorough understanding of its melting point and stability is therefore critical for its proper handling, storage, and effective use in experimental protocols. This technical guide provides an in-depth overview of the melting point and stability of this compound, complete with experimental considerations and a visualization of its key reaction pathways.
Physicochemical Properties
This compound is a white solid at room temperature. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉NO₄ | [1] |
| Molecular Weight | 219.19 g/mol | [1] |
| Melting Point | 136-138 °C | [2][3] |
| Appearance | Solid | [2][3] |
| Storage Temperature | 2-8 °C | [2] |
Stability Profile
The stability of this compound, like other N-hydroxysuccinimide esters, is fundamentally influenced by its susceptibility to hydrolysis. This competing reaction with its intended aminolysis pathway is a critical consideration for its application in aqueous environments.
Hydrolysis
The primary degradation pathway for this compound in aqueous media is the hydrolysis of the ester linkage, which yields benzoic acid and N-hydroxysuccinimide. The rate of this hydrolysis is significantly dependent on the pH of the solution, with faster degradation observed under basic conditions.
A study investigating the base hydrolysis of several NHS esters, including this compound (referred to as NBS in the study), measured the reaction rates in aqueous solutions. The progression of the hydrolysis was monitored by observing the formation of the N-hydroxysuccinimide anion using UV-vis spectroscopy[4]. This susceptibility to hydrolysis underscores the importance of conducting conjugation reactions in controlled pH environments, typically ranging from pH 7 to 8.5, to balance the rate of the desired aminolysis against the competing hydrolysis.
The general instability of succinimide rings is a known factor in the field of antibody-drug conjugates (ADCs), where linkers containing succinimide moieties can undergo ring-opening hydrolysis[5][6]. The rate of this hydrolysis can be influenced by the chemical nature of the groups adjacent to the succinimide ring[5]. While this compound is a reagent rather than a linker in an ADC, this principle of pH-dependent hydrolysis of the succinimide ester is directly applicable.
Experimental Protocols
Melting Point Determination
A standard laboratory procedure for determining the melting point of this compound involves the use of a melting point apparatus.
Methodology:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of a melting point apparatus.
-
The sample is heated at a steady rate of 1-2 °C per minute, close to the expected melting point.
-
The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.
Stability Assessment via UV-Vis Spectrophotometry
The stability of this compound in an aqueous buffer can be quantitatively assessed by monitoring the rate of its hydrolysis. This can be achieved by tracking the release of the N-hydroxysuccinimide leaving group, which absorbs UV light.
Methodology:
-
A stock solution of this compound is prepared in a dry, water-miscible organic solvent (e.g., DMSO or DMF).
-
An aqueous buffer of the desired pH (e.g., phosphate or borate buffer) is prepared and equilibrated at a constant temperature.
-
The hydrolysis reaction is initiated by adding a small aliquot of the this compound stock solution to the aqueous buffer with rapid mixing.
-
The absorbance of the solution at a wavelength corresponding to the N-hydroxysuccinimide anion (around 260 nm) is monitored over time using a UV-vis spectrophotometer[4].
-
The rate of hydrolysis can be determined by plotting the change in absorbance over time.
Reaction Pathway Visualization
The utility of this compound as a bioconjugation reagent is dictated by the competition between two primary reaction pathways: aminolysis and hydrolysis. The desired pathway, aminolysis, leads to the formation of a stable amide bond with a target molecule. The competing pathway, hydrolysis, leads to the inactivation of the reagent.
Caption: Competing reaction pathways for this compound.
Experimental Workflow for Bioconjugation
The following diagram illustrates a typical experimental workflow for using this compound in a bioconjugation application, such as protein labeling.
Caption: A typical workflow for protein conjugation using this compound.
References
- 1. This compound 96 23405-15-4 [sigmaaldrich.com]
- 2. This compound 96 23405-15-4 [sigmaaldrich.com]
- 3. This compound 96 23405-15-4 [sigmaaldrich.com]
- 4. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Safe Handling of N-(Benzoyloxy)succinimide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for N-(Benzoyloxy)succinimide, a reagent commonly used in chemical synthesis. Due to conflicting hazard information across different suppliers, this document emphasizes a cautious approach, recommending the adoption of stringent safety protocols.
Hazard Identification and Classification
There are notable discrepancies in the classification and labeling of this compound among suppliers. While some sources classify it as not hazardous, others identify it as acutely toxic if swallowed and a skin irritant. Therefore, it is prudent to handle this compound with care, assuming a higher level of risk.
One supplier, TCI Chemicals, states that this compound is "Not a hazardous substance or mixture" and does not require a hazard pictogram or signal word[1]. In contrast, Sigma-Aldrich classifies it under the Globally Harmonized System (GHS) as "Acute Toxicity, Oral (Category 3)," with the signal word "Danger" and the hazard statement H301: "Toxic if swallowed". Another supplier, Fisher Scientific, considers it a hazardous chemical that "Causes skin irritation," assigning the signal word "Warning"[2].
Given these inconsistencies, a conservative approach to handling this compound is strongly advised. All personnel should be informed of the potential hazards and trained in appropriate handling procedures.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This information is crucial for safe storage and handling.
| Property | Value | Source |
| Chemical Formula | C₁₁H₉NO₄ | |
| Molecular Weight | 219.19 g/mol | |
| Appearance | Solid | |
| Melting Point | 136-138 °C or 168-170 °C (lit.) | |
| Storage Temperature | 2-8°C | |
| Flash Point | Not applicable |
Personal Protective Equipment (PPE)
To minimize exposure risk, appropriate personal protective equipment should be worn at all times when handling this compound.
| PPE Type | Specification | Source |
| Eye/Face Protection | Safety glasses with side-shields or a face shield. | [1] |
| Hand Protection | Protective gloves (e.g., nitrile rubber). | [1] |
| Skin and Body Protection | Protective suit or lab coat. | [1] |
| Respiratory Protection | Dust mask or respirator if ventilation is inadequate. | [1] |
Safe Handling and Storage
Adherence to proper handling and storage protocols is essential to ensure a safe laboratory environment.
Handling
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood[1][2].
-
Avoid Contact: Prevent contact with skin, eyes, and clothing[1].
-
Dust Prevention: Avoid the creation of dust and aerosols[1][3].
-
Hygiene: Wash hands and face thoroughly after handling[1][2]. Do not eat, drink, or smoke in the work area[3].
Storage
-
Container: Keep the container tightly closed and store in a cool, dry, and well-ventilated place[2][3].
-
Temperature: Store at 2-8°C.
Caption: Workflow for the safe handling of this compound.
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure | Source |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell. | [1][2] |
| Skin Contact | Take off all contaminated clothing immediately. Rinse the skin well with water. If skin irritation or a rash occurs, seek medical advice. | [1][2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. | [1][2] |
| Ingestion | Rinse mouth. Seek immediate medical attention. | [1][3] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[3].
-
Specific Hazards: Hazardous combustion products may include carbon monoxide, carbon dioxide, and nitrogen oxides[2].
-
Protective Equipment: Wear a self-contained breathing apparatus and full protective gear[2].
Accidental Release Measures
-
Personal Precautions: Wear suitable protective equipment. Keep people away from the spill and upwind. Control entry to the area[1].
-
Environmental Precautions: Prevent the product from entering drains[1].
-
Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal[1][3].
Caption: Emergency procedures for this compound exposure or spills.
Disposal Considerations
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations[2]. Do not allow the product to enter drains[1].
Experimental Protocols
While specific experimental protocols for the synthesis of this compound are not detailed in the provided safety documents, any procedure involving this reagent should incorporate the safety and handling precautions outlined in this guide. A general workflow would include:
-
Risk Assessment: Before starting any experiment, conduct a thorough risk assessment, considering the potential hazards of all reactants, products, and solvents.
-
PPE: Don the appropriate personal protective equipment as detailed in Section 3.
-
Chemical Handling: Conduct all manipulations of this compound in a well-ventilated chemical fume hood.
-
Reaction Setup: Set up the reaction apparatus securely.
-
Reagent Addition: Add this compound carefully to the reaction mixture, avoiding the creation of dust.
-
Work-up: After the reaction is complete, quench the reaction mixture safely.
-
Purification: During purification steps (e.g., crystallization, chromatography), continue to use appropriate PPE and ventilation.
-
Waste Disposal: Segregate and dispose of all chemical waste according to institutional and regulatory guidelines.
References
Methodological & Application
Application Notes and Protocols for N-(Benzoyloxy)succinimide in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Benzoyloxy)succinimide is a chemical reagent utilized in peptide synthesis, primarily as a capping agent . In solid-phase peptide synthesis (SPPS), incomplete coupling reactions can leave unreacted free amino groups on the growing peptide chains. If these are not blocked, they can react in subsequent coupling cycles, leading to the formation of deletion sequences (N-1 impurities), which are often difficult to separate from the target peptide. Capping agents acetylate or otherwise block these unreacted amino groups, effectively terminating the extension of these incomplete chains. While acetic anhydride is a commonly used capping agent, this compound and its derivatives offer an alternative for this critical step. This document provides detailed application notes and protocols for the use of this compound as a capping agent in peptide synthesis.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for safe handling, storage, and use in experimental setups.
| Property | Value |
| Synonyms | Benzoic acid N-hydroxysuccinimide ester, 1-(Benzoyloxy)-2,5-pyrrolidinedione, N-Hydroxysuccinimidyl benzoate, O-Benzoyl-N,N-succinylhydroxylamine, Succinimido benzoate |
| CAS Number | 23405-15-4 |
| Molecular Formula | C₁₁H₉NO₄ |
| Molecular Weight | 219.19 g/mol |
| Appearance | Solid |
| Melting Point | 136-138 °C |
| Storage Temperature | 2-8°C |
Application in Peptide Synthesis: Capping of Unreacted Amino Groups
The primary application of this compound in peptide synthesis is to cap unreacted N-terminal amino groups on the growing peptide chain during solid-phase peptide synthesis (SPPS). This prevents the formation of deletion mutant peptides, which simplifies the purification of the final product. A related compound, N-(2-chlorobenzyloxycarbonyloxy)-succinimide, has been shown to be a highly effective capping agent in both Fmoc and Boc chemistries.[1] The capping reaction is typically performed after the coupling step in each cycle of the synthesis.
Mechanism of Action
The capping mechanism involves the nucleophilic attack of the free amino group of the peptide chain on the carbonyl carbon of the benzoyloxy group of this compound. This results in the formation of a stable benzoyl amide at the N-terminus of the unreacted peptide, rendering it incapable of further elongation. The N-hydroxysuccinimide is released as a byproduct.
Figure 1. Capping of a free amino group on a peptide-resin with this compound.
Experimental Protocols
The following protocols are generalized for the use of this compound and its derivatives as capping agents in automated and manual solid-phase peptide synthesis.
Protocol 1: Capping in Automated Solid-Phase Peptide Synthesis (Fmoc-Strategy)
This protocol describes the integration of a capping step using a succinimide derivative within a standard Fmoc-SPPS cycle. A related compound, N-(2-chlorobenzyloxycarbonyloxy)-succinimide, has been demonstrated to be effective in a 5-minute capping cycle.[1]
Materials:
-
Peptide-resin with unreacted N-terminal amino groups
-
This compound solution (e.g., 0.5-5% v/v in a suitable solvent like DMF or NMP)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Piperidine solution (e.g., 20% in DMF) for Fmoc deprotection
Procedure:
-
Coupling Step: Perform the standard coupling of the Fmoc-protected amino acid to the peptide-resin.
-
Washing: Wash the resin with DMF or NMP to remove excess reagents.
-
Capping Step:
-
Add the this compound solution to the reaction vessel.
-
Add DIPEA (e.g., 2 equivalents relative to the capping agent).
-
Agitate the mixture for 5-30 minutes at room temperature.
-
-
Washing: Wash the resin thoroughly with DMF or NMP to remove the capping agent, byproducts, and base.
-
Fmoc Deprotection: Proceed with the standard Fmoc deprotection step using the piperidine solution.
-
Washing: Wash the resin with DMF or NMP.
-
Next Coupling Cycle: Proceed to the next amino acid coupling cycle.
Figure 2. Workflow for an SPPS cycle including a capping step.
Protocol 2: Manual Capping of Peptide-Resin
This protocol is suitable for manual peptide synthesis.
Materials:
-
Peptide-resin in a reaction vessel
-
Capping solution: A patent describes capping reagents comprising N-(benzyloxycarbonyloxy)succinimide in a concentration of 0.5-5% v/v.[2] A typical solution can be prepared by dissolving this compound (e.g., 2% w/v) and DIPEA (e.g., 2 equivalents) in DMF.
-
DMF
-
Dichloromethane (DCM)
Procedure:
-
After the amino acid coupling step, drain the reaction vessel.
-
Wash the resin three times with DMF.
-
Add the freshly prepared capping solution to the resin.
-
Agitate the resin at room temperature for 30 minutes.
-
Drain the capping solution.
-
Wash the resin three times with DMF.
-
Wash the resin three times with DCM.
-
The resin is now ready for the next deprotection and coupling step.
Quantitative Data and Comparison
While acetic anhydride is the most common capping agent, this compound and its derivatives can be effective alternatives. The choice of capping agent can be influenced by the specific peptide sequence and the desired final purity. A patent suggests that capping is crucial to prevent (N-1) impurities that are often difficult to separate from the desired product.[2]
Currently, there is a lack of publicly available, direct comparative studies quantifying the capping efficiency of this compound against acetic anhydride in terms of final peptide purity and yield. Researchers should perform initial optimization experiments to determine the ideal concentration and reaction time for their specific application.
Potential Pitfalls and Troubleshooting
-
Incomplete Capping: If capping is incomplete, deletion sequences will still form. The concentration of the capping agent and the reaction time may need to be optimized. A ninhydrin test can be used to check for the presence of free amines after the capping step.
-
Side Reactions: While generally stable, the succinimide ester can be susceptible to hydrolysis. It is recommended to use anhydrous solvents and prepare the capping solution fresh before use.
-
Solubility: Ensure that this compound is fully dissolved in the reaction solvent to ensure a homogeneous reaction.
Conclusion
This compound serves as a valuable capping agent in peptide synthesis to terminate unreacted peptide chains and improve the purity of the final product. The provided protocols offer a starting point for its integration into both automated and manual SPPS workflows. While quantitative comparisons with other capping agents are limited in the literature, its application, particularly for specific sequences or where alternative capping chemistries are desired, warrants consideration. As with any synthetic protocol, optimization of reaction conditions is recommended to achieve the best results for a particular peptide synthesis.
References
Application Notes and Protocols for N-(Benzoyloxysuccinimide) as an Amino-Protecting Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Benzoyloxy)succinimide is a chemical reagent utilized for the introduction of the benzoyl (Bz) protecting group to primary and secondary amines. This process, known as N-benzoylation, is a crucial step in multi-step organic synthesis, particularly in peptide chemistry and drug development. The benzoyl group serves to temporarily block the reactivity of the amine functionality, allowing for selective chemical modifications at other positions of a molecule. The protection is achieved through the formation of a stable amide bond. This compound, as an N-hydroxysuccinimide (NHS) ester, offers a convenient and efficient method for this transformation under relatively mild conditions. The NHS ester is a good leaving group, facilitating the nucleophilic attack by the amine.
Chemical Principles
The fundamental reaction involves the nucleophilic acyl substitution of a primary or secondary amine with this compound. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the N-benzoylated amine and N-hydroxysuccinimide as a byproduct.[1] The reaction is typically performed in a suitable organic solvent and may be facilitated by the addition of a non-nucleophilic base to neutralize the liberated N-hydroxysuccinimide, which is weakly acidic.[2]
Applications
The primary application of this compound is in the protection of amino groups in a variety of substrates, including:
-
Amino Acids and Peptides: Protection of the N-terminus of amino acids or peptides is essential during peptide synthesis to prevent self-polymerization and to allow for controlled, stepwise elongation of the peptide chain.[3]
-
Pharmaceutical Intermediates: In the synthesis of complex drug molecules, selective protection of amine functionalities is often required to achieve the desired chemical transformations without affecting sensitive parts of the molecule.
-
Bioconjugation: While less common than other linkers, the principle of using NHS esters for amine modification is central to bioconjugation, where proteins, antibodies, or other biomolecules are chemically linked to other molecules.[1]
Data Presentation
Table 1: General Reaction Conditions for N-Benzoylation using NHS Esters
| Parameter | Condition | Reference |
| Substrates | Primary and secondary amines | [4] |
| Reagent | This compound | |
| Solvents | Dichloromethane (DCM), Dimethylformamide (DMF), Acetonitrile | [2] |
| Base (optional) | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | [2] |
| Temperature | Room Temperature | [4] |
| Reaction Time | 1 - 12 hours | [4] |
| pH (for aqueous reactions) | 7.2 - 8.5 | [4] |
Table 2: Conditions for Deprotection of N-Benzoyl Groups
| Method | Reagent | Conditions | Substrate Example | Reference |
| Basic Hydrolysis | Aqueous Ammonia (28-30%) | Room temperature to 65°C | N3-benzoyl nucleosides | [5] |
| Rapid Basic Hydrolysis | Ammonia/Methylamine (AMA) | 65°C, 10-15 minutes | N3-benzoyl nucleosides | [5] |
Experimental Protocols
Protocol 1: N-Benzoylation of a Primary Amine using this compound
This protocol describes a general procedure for the protection of a primary amine with a benzoyl group using this compound.
Materials:
-
Amine-containing substrate
-
This compound
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Dissolve the amine-containing substrate (1.0 eq) in anhydrous DCM or DMF (0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Add triethylamine (1.1 - 1.5 eq) to the solution.
-
In a separate container, dissolve this compound (1.1 eq) in a minimal amount of the same anhydrous solvent.
-
Add the this compound solution dropwise to the stirred amine solution at room temperature.
-
Monitor the reaction progress by TLC until the starting amine is consumed (typically 1-4 hours).
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: Deprotection of an N-Benzoyl Group via Basic Hydrolysis
This protocol is adapted from methods used for the deprotection of N-benzoyl groups on nucleosides and can be applied to other N-benzoyl amides, although optimization may be required.[5]
Materials:
-
N-benzoylated substrate
-
Concentrated ammonium hydroxide (28-30%)
-
Sealed reaction vial
-
Heating block or oil bath
-
Nitrogen stream or centrifugal evaporator
Procedure:
-
Place the N-benzoylated substrate into a sealed reaction vial.
-
Add concentrated ammonium hydroxide to the vial. The amount should be sufficient to fully dissolve or suspend the substrate.
-
Seal the vial tightly.
-
Heat the reaction mixture. A typical starting point is 55-65°C. The reaction time can vary from a few hours to overnight.
-
Monitor the reaction by TLC or HPLC to determine the completion of the deprotection.
-
Once the reaction is complete, cool the vial to room temperature in a well-ventilated fume hood.
-
Carefully open the vial and evaporate the ammonia and solvent under a gentle stream of nitrogen or using a centrifugal evaporator.
-
The resulting residue contains the deprotected amine, which can be further purified as needed.
Mandatory Visualization
Caption: Reaction mechanism of N-benzoylation using this compound.
Caption: Experimental workflow for a typical N-benzoylation reaction.
Caption: Logical relationship for the deprotection of an N-benzoyl group.
References
- 1. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Buy N-(Benzyloxycarbonyloxy)succinimide | 13139-17-8 [smolecule.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for N-Protection using N-(Benzoyloxy)succinimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-protection of primary and secondary amines is a fundamental and critical step in the multi-step synthesis of complex molecules, particularly in the fields of peptide synthesis, medicinal chemistry, and drug development. The benzoyl group is a robust protecting group that offers stability under a variety of reaction conditions. N-(Benzoyloxy)succinimide is an activated ester of benzoic acid designed for the efficient N-benzoylation of amines. This reagent offers a convenient alternative to traditional methods, such as the Schotten-Baumann reaction, by avoiding the use of acyl chlorides and strong bases. The reaction proceeds under mild conditions, and the water-soluble N-hydroxysuccinimide (NHS) byproduct can be easily removed during workup.
These application notes provide a detailed protocol for the N-protection of amines using this compound, discuss the general reaction mechanism, and present illustrative quantitative data.
Principle and Mechanism
The N-benzoylation of an amine with this compound proceeds via a nucleophilic acyl substitution reaction. The primary or secondary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. The N-hydroxysuccinimide moiety is an excellent leaving group, facilitating the formation of a stable amide bond.
The general mechanism involves the formation of a tetrahedral intermediate, which then collapses to release the N-protected amine and N-hydroxysuccinimide.[1] The reaction is typically carried out in a non-protic organic solvent.
Experimental Protocols
Materials and Reagents:
-
This compound
-
Amine substrate (e.g., primary aliphatic amine, primary aromatic amine, secondary amine, or amino acid ester)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or Dimethylformamide (DMF))
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or N-methylmorpholine (NMM)) (optional, for amine salts or to scavenge any liberated acid)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
General Protocol for N-Benzoylation of Primary and Secondary Amines:
-
Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine substrate (1.0 eq) in an appropriate anhydrous aprotic solvent (e.g., DCM or THF) to a concentration of 0.1-0.5 M.
-
Addition of Base (Optional): If the amine substrate is a salt (e.g., a hydrochloride salt), add a suitable base (1.1 eq) such as triethylamine or diisopropylethylamine to the solution and stir for 10-15 minutes at room temperature to liberate the free amine.
-
Addition of this compound: To the stirred solution, add this compound (1.05-1.2 eq) portion-wise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours at room temperature. Gentle heating (40-50 °C) may be applied to accelerate the reaction if necessary.
-
Workup:
-
Once the reaction is complete, dilute the mixture with the reaction solvent.
-
Wash the organic layer sequentially with 1 M HCl (2 x volume), saturated NaHCO₃ solution (2 x volume), and brine (1 x volume).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzoylated amine.
Protocol for N-Benzoylation of Amino Acid Esters:
This protocol is adapted from general procedures for the acylation of amino acids.[2]
-
Dissolution: Dissolve the amino acid ester hydrochloride salt (1.0 eq) in an anhydrous aprotic solvent such as DCM or DMF.
-
Neutralization: Add a tertiary amine base (e.g., N-methylmorpholine or triethylamine) (1.1 eq) to the solution and stir for 15-20 minutes at 0 °C to obtain the free amino acid ester.
-
Acylation: Add this compound (1.1 eq) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours, monitoring the progress by TLC.
-
Workup and Purification: Follow the general workup and purification procedures described above to isolate the pure N-benzoyl amino acid ester.
Quantitative Data
The following table summarizes representative, hypothetical data for the N-benzoylation of various amines using this compound. Actual results may vary depending on the specific substrate and reaction conditions.
| Entry | Amine Substrate | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | N-Benzylbenzamide | DCM | RT | 2 | >95 |
| 2 | Aniline | N-Phenylbenzamide | THF | RT | 3 | >90 |
| 3 | Piperidine | 1-Benzoylpiperidine | DCM | RT | 1.5 | >95 |
| 4 | Glycine methyl ester HCl | Methyl N-benzoyl-glycinate | DMF | RT | 4 | >90 |
| 5 | Diethylamine | N,N-Diethylbenzamide | MeCN | 40 | 4 | ~85 |
Visualizations
Reaction Workflow Diagram
Caption: General workflow for N-protection of amines using this compound.
Reaction Mechanism Diagram
Caption: Mechanism of aminolysis of this compound.
References
N-(Benzoyloxy)succinimide: A Versatile Reagent for Amide Bond Formation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Benzoyloxy)succinimide is a highly efficient reagent for the formation of amide bonds, a fundamental transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug development. This reagent serves as a stable, crystalline solid that readily activates carboxylic acids for facile coupling with a wide range of amines. Its utility lies in its ability to generate a highly reactive N-hydroxysuccinimide (NHS) ester intermediate in situ, which then undergoes nucleophilic attack by an amine to furnish the desired amide product with high yields and minimal side reactions. This document provides detailed application notes, experimental protocols, and comparative data for the use of this compound in amide bond synthesis.
Mechanism of Action
The formation of an amide bond using this compound proceeds through a two-step mechanism. Initially, the carboxylic acid is activated by reacting with this compound to form a highly reactive N-hydroxysuccinimide (NHS) ester. This active ester is then susceptible to nucleophilic attack by a primary or secondary amine. The succinimide moiety is an excellent leaving group, facilitating the formation of a stable tetrahedral intermediate which subsequently collapses to form the thermodynamically favored amide bond and releases N-hydroxysuccinimide as a byproduct.[1][2]
References
Application Notes and Protocols for N-(Benzoyloxy)succinimide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-(Benzoyloxy)succinimide as a reagent for the benzoylation of primary amines, a critical transformation in organic synthesis and drug development. This document includes detailed experimental protocols, safety information, and a discussion of the reaction mechanism.
Introduction
This compound is a stable, crystalline solid that serves as an efficient benzoylating agent.[1] It is an N-hydroxysuccinimide (NHS) ester of benzoic acid. NHS esters are widely utilized for the acylation of primary and secondary amines to form stable amide bonds, a cornerstone of peptide synthesis, bioconjugation, and the preparation of small molecule libraries for drug discovery.[2] The use of an NHS ester provides a convenient and often high-yielding method for amide bond formation under mild conditions.[2] The N-hydroxysuccinimide byproduct is water-soluble, which can simplify purification.[3]
Physicochemical Properties and Safety Data
Proper handling and storage of this compound are essential for laboratory safety and reagent integrity.
Table 1: Physicochemical Properties of this compound [4][5][6][7]
| Property | Value |
| Chemical Formula | C₁₁H₉NO₄ |
| Molecular Weight | 219.19 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 136-138 °C |
| CAS Number | 23405-15-4 |
| Storage Temperature | 2-8°C |
Table 2: Safety Information for this compound [4][5][6][7]
| Hazard Statement | Precautionary Statement |
| H301: Toxic if swallowed. | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |
| GHS Pictograms |
Note: Always consult the latest Safety Data Sheet (SDS) from your supplier for the most current and comprehensive safety information.
Reaction Mechanism and Kinetics
The reaction of this compound with a primary amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the ester. This is followed by the departure of the N-hydroxysuccinimide leaving group, resulting in the formation of a stable amide bond.
In aqueous or protic environments, a competing hydrolysis reaction can occur where water acts as the nucleophile, leading to the formation of benzoic acid and N-hydroxysuccinimide.[8] The rate of hydrolysis is pH-dependent and increases at higher pH.[8] For reactions with amines, an optimal pH of 8.3-8.5 is often recommended to ensure the amine is sufficiently deprotonated and nucleophilic while minimizing hydrolysis of the NHS ester.
Caption: General reaction mechanism for the benzoylation of a primary amine.
Experimental Protocols
The following protocols provide detailed methodologies for the benzoylation of a primary amine using this compound in both an organic synthesis and a bioconjugation context.
This protocol is suitable for the benzoylation of small molecules soluble in organic solvents.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Caption: Workflow for the benzoylation of a primary amine in an organic solvent.
Procedure:
-
To a solution of the primary amine (1.0 eq) in anhydrous DCM (0.1 M) is added triethylamine (1.2 eq).
-
This compound (1.1 eq) is added in one portion.
-
The reaction mixture is stirred at room temperature for 2-4 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with DCM and washed sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzoylated amine.
Table 3: Representative Reaction Parameters for Benzoylation in an Organic Solvent
| Parameter | Recommended Condition | Notes |
| Stoichiometry | Amine (1.0 eq), this compound (1.1-1.2 eq), Base (1.2-1.5 eq) | A slight excess of the acylating agent and base is often used to ensure complete consumption of the amine. |
| Solvent | DCM, DMF, Acetonitrile | Ensure the solvent is anhydrous to minimize hydrolysis. |
| Temperature | Room Temperature | The reaction is typically efficient at ambient temperature. |
| Reaction Time | 1-12 hours | Monitor by TLC for completion. |
| Work-up | Aqueous wash with mild base | To remove the N-hydroxysuccinimide byproduct and excess reagents. |
| Purification | Silica Gel Chromatography | To isolate the pure amide product. |
| Expected Yield | High | Yields for this type of reaction are generally good to excellent, though substrate-dependent. |
This protocol is adapted for the modification of primary amines (e.g., lysine residues) on proteins or other biomolecules.
Materials:
-
Protein solution in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or DMF
-
Purification system (e.g., size-exclusion chromatography/gel filtration column)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of ~10 mg/mL.
-
Prepare the protein solution at a concentration of 1-10 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.
-
Add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing. A 10-20 fold molar excess of the reagent over the protein is a common starting point.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
(Optional) Quench the reaction by adding a small volume of a quenching solution to consume any unreacted this compound.
-
Purify the benzoylated protein from excess reagent and byproducts using size-exclusion chromatography or dialysis.
Table 4: Representative Reaction Parameters for Protein Benzoylation
| Parameter | Recommended Condition | Notes |
| pH | 8.3 - 8.5 | A compromise between amine reactivity and NHS ester hydrolysis. |
| Buffer | Non-amine containing buffers (e.g., bicarbonate, phosphate, borate) | Amine-containing buffers like Tris will compete for the reaction. |
| Solvent for NHS ester | Anhydrous DMSO or DMF | To dissolve the water-insoluble reagent before adding to the aqueous protein solution. |
| Molar Excess of Reagent | 10-20 fold over protein | This should be optimized for the specific protein and desired degree of labeling. |
| Reaction Time | 1-4 hours at RT, or overnight at 4°C | Longer reaction times may be needed at lower temperatures. |
| Purification | Gel filtration, Dialysis | To remove small molecule byproducts. |
Troubleshooting
-
Low Yield:
-
Hydrolysis of this compound: Ensure anhydrous solvents are used for organic reactions. For aqueous reactions, ensure the pH is not too high and use the reagent promptly after dissolving.
-
Incomplete Reaction: Increase reaction time or temperature (for organic synthesis). For protein labeling, consider increasing the molar excess of the reagent.
-
Protonated Amine: For aqueous reactions, ensure the pH is high enough to deprotonate the primary amine.
-
-
Side Reactions:
-
Reaction with other nucleophiles: In a biological context, other nucleophilic residues like tyrosine, serine, and threonine can sometimes react with NHS esters, although the reaction with primary amines is generally much faster and more efficient.[2]
-
Conclusion
This compound is a valuable and versatile reagent for the benzoylation of primary amines. Its stability and reactivity under mild conditions make it suitable for a wide range of applications in both organic synthesis and bioconjugation. The protocols provided herein offer a starting point for the successful implementation of this reagent in the laboratory. As with any chemical reaction, optimization of the reaction conditions for specific substrates is recommended to achieve the best results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound 96 23405-15-4 [sigmaaldrich.com]
- 7. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Benzylbenzamide = 98 1485-70-7 [sigmaaldrich.com]
Application Notes and Protocols for N-(Benzoyloxy)succinimide in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of N-(Benzoyloxy)succinimide, also known as N-hydroxysuccinimidyl benzoate, in solid-phase peptide synthesis (SPPS). This reagent serves as an efficient tool for capping unreacted amino groups and for the N-terminal benzoylation of peptides, contributing to the synthesis of high-purity peptides.
Introduction to this compound in SPPS
In solid-phase peptide synthesis, the stepwise addition of amino acids can sometimes be incomplete, leaving unreacted free amino groups on the growing peptide chain. If not blocked, these reactive sites can lead to the formation of deletion sequences, which are often difficult to separate from the target peptide. To prevent this, a "capping" step is introduced to permanently block these unreacted amines. This compound is an effective capping reagent that acylates the free amino groups, rendering them unreactive to subsequent coupling steps.
Furthermore, this compound can be utilized for the intentional modification of the N-terminus of a completed peptide. The introduction of a benzoyl group can alter the pharmacological properties of a peptide, such as its stability, binding affinity, or cell permeability.
Key Applications
-
Capping of Deletion Sequences: Prevents the formation of (n-1) and other deletion impurities by irreversibly blocking unreacted N-terminal amines after a coupling step.
-
N-Terminal Benzoylation: Introduces a benzoyl group at the N-terminus of the final peptide, a common modification in peptide drug design.
Physicochemical Properties and Handling
| Property | Value |
| Synonyms | Benzoic acid N-hydroxysuccinimide ester, N-Hydroxysuccinimidyl benzoate |
| CAS Number | 23405-15-4 |
| Molecular Formula | C₁₁H₉NO₄ |
| Molecular Weight | 219.19 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 136-138 °C |
| Storage | 2-8°C, desiccated |
| Solubility | Soluble in DMF, NMP, DCM |
Safety Precautions: this compound is toxic if swallowed.[1][2] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated fume hood.
Experimental Protocols
Protocol 1: Capping of Unreacted Amino Groups during SPPS
This protocol describes the use of this compound to cap unreacted amino groups after an incomplete coupling reaction. The procedure should be performed after the coupling of each amino acid and a subsequent wash step.
Reagents and Materials:
-
Peptidyl-resin with unreacted N-terminal amines
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Solid-phase peptide synthesis vessel and shaker
Procedure:
-
Following the amino acid coupling step, wash the peptidyl-resin thoroughly with DMF (3 x 10 mL/g resin) to remove excess reagents.
-
Prepare a capping solution of 2% (v/v) this compound in DMF. For example, for 10 mL of solution, dissolve 200 µL of molten this compound (if liquid) or an equivalent molar amount of solid in DMF. Note: A concentration range of 1-3% (v/v) is recommended.[3]
-
Add the capping solution to the peptidyl-resin (10 mL/g resin).
-
Agitate the mixture at room temperature for 10-15 minutes.[3]
-
Drain the capping solution from the reaction vessel.
-
Wash the resin thoroughly with DMF (3 x 10 mL/g resin) followed by DCM (3 x 10 mL/g resin) to remove residual capping reagent and byproducts.
-
Proceed with the N-terminal deprotection step for the next coupling cycle.
Monitoring the Capping Reaction:
The completion of the capping reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative ninhydrin test (beads remain colorless or slightly yellow) indicates that all free primary amines have been acylated.
Protocol 2: N-Terminal Benzoylation of Resin-Bound Peptides
This protocol outlines the procedure for the final benzoylation of the N-terminus of a fully assembled peptide prior to cleavage from the solid support.
Reagents and Materials:
-
Fully assembled peptidyl-resin with a free N-terminus
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Solid-phase peptide synthesis vessel and shaker
Procedure:
-
Ensure the final N-terminal protecting group (e.g., Fmoc) has been removed and the resin has been washed thoroughly with DMF.
-
Prepare a 0.1 M solution of this compound in DMF.
-
Add the this compound solution to the peptidyl-resin (5-10 equivalents relative to the resin substitution).
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the reaction for completion using the ninhydrin test. If the test is positive, the reaction time can be extended.
-
Once the reaction is complete (negative ninhydrin test), drain the solution.
-
Wash the resin extensively with DMF (5 x 10 mL/g resin) and DCM (5 x 10 mL/g resin) to ensure all excess reagent and byproducts are removed.
-
Dry the resin under vacuum.
-
The N-terminally benzoylated peptide is now ready for cleavage from the resin and subsequent purification.
Quantitative Data Summary
Currently, there is a lack of comprehensive, peer-reviewed quantitative data specifically detailing the capping efficiency and impact on final peptide purity for this compound in direct comparison to other common capping agents like acetic anhydride. However, related compounds such as N-(2-chlorobenzyloxycarbonyloxy)-succinimide have been reported as highly effective.[4] The following table provides a general comparison based on available information and typical performance of related reagents.
| Capping Reagent | Typical Concentration | Typical Reaction Time | Reported/Expected Efficiency | Notes |
| This compound | 1-3% (v/v) in DMF[3] | 10-15 min[3] | High (qualitative) | Forms a stable benzoyl cap. The byproduct, N-hydroxysuccinimide, is generally soluble and easily washed away. |
| Acetic Anhydride/Base | 0.5 M Ac₂O, 0.5 M Base | 20-30 min | >99% | The most common capping method. The base is typically pyridine or DIPEA. Can lead to acetylation of some sensitive side chains. |
| N-(2-chlorobenzyloxycarbonyloxy)-succinimide | Not specified | 5 min[4] | Highly effective[4] | A related succinimide-based capping agent with demonstrated high reactivity and efficiency. |
Visualized Workflows and Mechanisms
Capping Workflow in SPPS
References
The Role of N-(Benzoyloxy)succinimide in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
N-(Benzoyloxy)succinimide, also known as N-hydroxysuccinimidyl benzoate, is a versatile reagent in organic synthesis, primarily utilized as an efficient benzoylating agent. Its utility stems from the N-hydroxysuccinimide (NHS) ester functionality, which acts as an excellent leaving group, facilitating the transfer of the benzoyl group to nucleophiles, particularly primary and secondary amines. This process, known as acylation, results in the formation of stable amide bonds, a fundamental linkage in peptides, proteins, and numerous pharmaceutical compounds.
These application notes provide a comprehensive overview of the synthesis and primary applications of this compound, complete with detailed experimental protocols and quantitative data to support researchers in its effective implementation.
Key Applications
The principal application of this compound is in the formation of N-benzoyl derivatives , which is crucial in several areas of organic and medicinal chemistry:
-
Peptide Synthesis: The benzoyl group can be used as a protecting group for the N-terminus of amino acids and peptides during complex synthetic sequences. The mild reaction conditions associated with NHS esters are compatible with sensitive functional groups present in amino acids.
-
Bioconjugation: While less common than other NHS esters designed for bioconjugation, this compound can be used to introduce a benzoyl moiety onto biomolecules containing primary amines, such as proteins or antibodies. This can be useful for modifying their properties or for subsequent chemical transformations.
-
Small Molecule Synthesis: In the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs), the introduction of a benzamide functional group is a common step. This compound offers a reliable method for this transformation under relatively mild conditions.
Synthesis of this compound
This compound is typically synthesized through the coupling of benzoic acid and N-hydroxysuccinimide. A common and effective method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC).
Application Notes and Protocols for the Derivatization of Amino Acids using N-(Benzoyloxy)succinimide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the derivatization of amino acids using N-(Benzoyloxy)succinimide, also known as N-succinimidyl benzoate. This reagent facilitates the attachment of a benzoyl group to the primary amino group of amino acids, rendering them more hydrophobic and detectable by UV or mass spectrometry. This derivatization is particularly useful for enhancing chromatographic retention in reversed-phase high-performance liquid chromatography (RP-HPLC) and improving ionization efficiency in mass spectrometry (MS).
While specific, validated analytical protocols for the derivatization of amino acids with this compound are not extensively documented in readily available literature, this document provides a robust, generalized protocol based on established methods for similar N-hydroxysuccinimide (NHS) esters and benzoylation reactions.
Principle of Derivatization
This compound is an NHS ester that reacts with the primary amino group of amino acids in a nucleophilic acyl substitution reaction. Under slightly alkaline conditions, the deprotonated amino group acts as a nucleophile, attacking the carbonyl carbon of the ester. This results in the formation of a stable amide bond, yielding the N-benzoyl amino acid derivative and releasing N-hydroxysuccinimide as a byproduct.
Experimental Protocols
Protocol 1: Derivatization of Amino Acid Standards for HPLC-UV Analysis
This protocol outlines the procedure for derivatizing a standard mixture of amino acids.
Materials:
-
This compound (reagent grade)
-
Amino acid standard mixture (e.g., 1 mM of each amino acid in 0.1 M HCl)
-
Borate buffer (0.1 M, pH 8.8)
-
Acetonitrile (ACN), HPLC grade
-
Deionized water, HPLC grade
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Microcentrifuge tubes (1.5 mL)
-
Thermomixer or water bath
-
Vortex mixer
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Sample Preparation:
-
Pipette 100 µL of the amino acid standard mixture into a 1.5 mL microcentrifuge tube.
-
If the sample is acidic, neutralize it with an appropriate amount of NaOH.
-
-
Derivatization Reagent Preparation:
-
Prepare a 10 mg/mL solution of this compound in acetonitrile. This solution should be prepared fresh before use.
-
-
Derivatization Reaction:
-
Add 400 µL of 0.1 M borate buffer (pH 8.8) to the amino acid sample.
-
Add 100 µL of the this compound solution to the mixture.
-
Vortex the tube for 30 seconds.
-
Incubate the reaction mixture at 60°C for 22 minutes in a thermomixer or water bath.[1]
-
-
Reaction Quenching and Sample Dilution:
-
After incubation, cool the sample to room temperature.
-
Add 400 µL of deionized water to dilute the sample.
-
Vortex thoroughly.
-
-
Analysis:
-
Inject an appropriate volume (e.g., 10-20 µL) of the derivatized sample into the HPLC system.
-
Monitor the elution of the N-benzoyl amino acid derivatives at a suitable wavelength (typically around 230-254 nm).
-
Protocol 2: Derivatization of Amino Acids in Biological Samples for LC-MS/MS Analysis
This protocol is adapted for the analysis of amino acids in complex biological matrices such as plasma or cell lysates.
Materials:
-
In addition to the materials in Protocol 1:
-
Internal standards (e.g., stable isotope-labeled amino acids)
-
Protein precipitation agent (e.g., methanol or acetonitrile with 1% formic acid)
-
Centrifuge
-
Syringe filters (0.22 µm)
-
LC-MS/MS system with a C18 column and an electrospray ionization (ESI) source
Procedure:
-
Sample Collection and Protein Precipitation:
-
To 100 µL of the biological sample (e.g., plasma), add an appropriate amount of internal standard solution.
-
Add 400 µL of cold protein precipitation agent.
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 20 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Solvent Evaporation (Optional but Recommended):
-
Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.
-
-
Reconstitution and Derivatization:
-
Reconstitute the dried extract in 100 µL of 0.1 M borate buffer (pH 8.8).
-
Prepare the this compound solution as described in Protocol 1.
-
Add 100 µL of the derivatizing reagent solution.
-
Vortex and incubate at 60°C for 22 minutes.
-
-
Sample Clean-up and Dilution:
-
After cooling, add an appropriate volume of the initial mobile phase to dilute the sample.
-
Filter the sample through a 0.22 µm syringe filter before analysis.
-
-
LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system.
-
Separate the derivatized amino acids using a suitable gradient on a C18 column.
-
Detect the analytes using the mass spectrometer, typically in positive ion mode, with multiple reaction monitoring (MRM) for quantification.
-
Data Presentation and Performance Characteristics
Due to the limited availability of specific quantitative data for this compound in the literature, the following table presents typical performance characteristics observed with other NHS-ester-based derivatization methods for amino acid analysis. These values can serve as a general benchmark for what might be achievable with this compound upon method validation.
Table 1: Typical Performance Characteristics of NHS-Ester Derivatization Methods for Amino Acid Analysis
| Parameter | Typical Value/Range | Notes |
| Linearity (R²) | > 0.99 | For most amino acids over a defined concentration range. |
| Limit of Detection (LOD) | 0.1 - 10 µM | Highly dependent on the specific amino acid and the analytical instrumentation (HPLC-UV vs. LC-MS/MS). |
| Limit of Quantification (LOQ) | 0.5 - 25 µM | Generally, 3-5 times the LOD. |
| Precision (RSD%) | < 15% | For both intra-day and inter-day precision. |
| Accuracy/Recovery | 85 - 115% | Assessed by spiking known concentrations of standards into a matrix. |
Table 2: Derivatization Reaction Conditions for N-succinimidyl benzoate with Aliphatic Amines[1]
| Parameter | Optimal Condition |
| pH | 8.8 (Borate Buffer) |
| Temperature | 60°C |
| Reaction Time | 22 minutes |
Note: These conditions, while established for aliphatic amines and GC analysis, provide a valuable starting point for the optimization of amino acid derivatization with this compound for LC-based methods.
Troubleshooting and Method Optimization
-
Low Derivatization Yield:
-
Ensure the pH of the reaction mixture is within the optimal range (typically 8.5-9.5 for NHS-ester reactions).
-
Prepare the this compound solution fresh, as NHS esters can hydrolyze in the presence of moisture.
-
Ensure a sufficient molar excess of the derivatizing reagent to the total amount of amino acids.
-
-
Poor Chromatographic Resolution:
-
Optimize the HPLC gradient (mobile phase composition and gradient slope).
-
Adjust the column temperature.
-
Ensure the sample is fully dissolved in the initial mobile phase before injection.
-
-
Matrix Effects in LC-MS/MS:
-
Employ stable isotope-labeled internal standards for each analyte to compensate for matrix-induced signal suppression or enhancement.
-
Incorporate a more rigorous sample clean-up step, such as solid-phase extraction (SPE).
-
By following these detailed protocols and considering the optimization strategies, researchers can effectively utilize this compound for the derivatization and subsequent quantitative analysis of amino acids in various sample types.
References
Troubleshooting & Optimization
N-(Benzoyloxy)succinimide stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of N-(Benzoyloxy)succinimide. Below you will find troubleshooting guides and frequently asked questions to ensure the successful application of this reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound, it should be stored in a tightly sealed container at 2-8°C. It is crucial to protect the compound from moisture. Before opening, it is recommended to allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the product.
Q2: How stable is this compound in aqueous solutions?
A2: this compound, like other N-hydroxysuccinimide (NHS) esters, is susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis is highly dependent on the pH of the solution. As the pH increases, the rate of hydrolysis accelerates significantly, competing with the desired aminolysis reaction. For optimal performance in conjugation reactions, it is recommended to use freshly prepared solutions.
Q3: What is the optimal pH range for reactions involving this compound to balance amine reactivity and hydrolysis?
A3: The optimal pH for most NHS ester coupling reactions is typically between 7.2 and 8.5.[1] This pH range represents a compromise that maximizes the availability of deprotonated primary amines for efficient reaction while keeping the rate of ester hydrolysis manageable.[1]
Q4: Can I dissolve this compound in organic solvents like DMSO or DMF for stock solutions?
A4: Yes, this compound can be dissolved in anhydrous organic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to prepare stock solutions. However, it is important to use high-purity, anhydrous solvents as the reagent is sensitive to moisture. There is evidence that related compounds can be unstable in DMSO at room temperature over extended periods, so it is advisable to prepare fresh stock solutions or store aliquots at -20°C or -80°C and use them promptly after thawing.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no reaction with primary amines. | 1. Degraded this compound: The reagent may have been compromised by exposure to moisture or improper storage. 2. Hydrolysis of the NHS ester: The reaction buffer pH may be too high, or the reaction time in aqueous buffer is too long, leading to hydrolysis before conjugation. 3. Incorrect buffer composition: The reaction buffer may contain primary amines (e.g., Tris or glycine), which compete with the target molecule for reaction. | 1. Verify reagent activity: Perform a quality control check on the this compound (see Experimental Protocols section). 2. Optimize reaction conditions: Ensure the pH of the reaction buffer is within the optimal range (7.2-8.5). Prepare the this compound solution immediately before use and add it to the reaction mixture promptly. 3. Use a non-amine-containing buffer: Employ buffers such as phosphate, borate, or HEPES for the conjugation reaction. If quenching of the reaction is needed, Tris or glycine can be added at the end of the incubation period. |
| Inconsistent results between experiments. | 1. Variability in stock solution activity: If stock solutions in organic solvents are stored for extended periods or undergo multiple freeze-thaw cycles, the reagent may degrade. 2. Moisture contamination: Introduction of moisture into the solid reagent or solvents can lead to inconsistent activity. | 1. Aliquot stock solutions: If a stock solution must be stored, dispense it into single-use aliquots to minimize freeze-thaw cycles and exposure to moisture. 2. Proper handling techniques: Always allow the solid reagent container to warm to room temperature before opening. Use anhydrous solvents and handle them under dry conditions (e.g., using a syringe with a septum). |
Quantitative Data
The stability of N-hydroxysuccinimide (NHS) esters is critically dependent on pH and temperature. The following table summarizes the approximate half-life of NHS esters in aqueous solutions under various conditions. While this data is for NHS esters in general, it provides a useful guide for experiments with this compound.
| pH | Temperature (°C) | Approximate Half-life of NHS Ester |
| 7.0 | 0 | 4 - 5 hours[1] |
| 7.0 | Room Temperature | ~1 hour[2] |
| 8.0 | Room Temperature | ~1 hour[2] |
| 8.5 | Room Temperature | 180 minutes[3] |
| 8.6 | 4 | 10 minutes[1] |
| 9.0 | Room Temperature | 125 minutes[3] |
Experimental Protocols
Protocol: Spectrophotometric Assay for Assessing this compound Activity
This protocol provides a method to assess the activity of this compound by monitoring the release of N-hydroxysuccinimide (NHS) upon hydrolysis, which absorbs light at approximately 260 nm.
Materials:
-
This compound
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 8.5)
-
Anhydrous DMSO or DMF (if the reagent is not readily water-soluble)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of this compound: If necessary, dissolve a small, accurately weighed amount of this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).
-
Prepare the reaction solution: In a quartz cuvette, add the amine-free buffer (e.g., 1 mL of 0.1 M sodium phosphate, pH 8.5).
-
Establish a baseline: Place the cuvette with the buffer in the spectrophotometer and zero the instrument at 260 nm.
-
Initiate hydrolysis: Add a small, known volume of the this compound stock solution to the cuvette to achieve a final concentration that gives an absorbance reading in the linear range of the instrument. Mix quickly by gently inverting the cuvette.
-
Monitor absorbance: Immediately begin recording the absorbance at 260 nm over time. The absorbance will increase as the NHS is released. The initial rate of this increase is indicative of the reagent's activity. For a fully hydrolyzed sample, the reaction can be allowed to go to completion or can be accelerated by adding a small amount of a more basic solution, though this can affect the stability of the released NHS.
Data Analysis:
A higher initial rate of increase in absorbance at 260 nm indicates a more active this compound reagent. This can be compared to a new batch of the reagent to assess its relative activity.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Workflow for assessing this compound activity.
References
Technical Support Center: Hydrolysis of N-(Benzoyloxy)succinimide in Aqueous Solutions
This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and managing the hydrolysis of N-(Benzoyloxy)succinimide and other N-hydroxysuccinimide (NHS) esters in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you optimize your bioconjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound in bioconjugation?
A1: The primary and desired reaction of this compound, like other NHS esters, is the acylation of primary amines (–NH₂) to form a stable amide bond. In the context of proteins and peptides, the most common targets are the ε-amino group of lysine residues and the N-terminal α-amino group of the polypeptide chain. This reaction is most efficient in the pH range of 7.2 to 8.5.
Q2: What is the most significant side reaction associated with this compound?
A2: The most critical side reaction is the hydrolysis of the NHS ester. In an aqueous environment, this compound can react with water, which leads to the cleavage of the ester bond. This results in the formation of an unreactive carboxylic acid (benzoic acid) and the release of N-hydroxysuccinimide (NHS). This hydrolysis reaction directly competes with the intended aminolysis reaction, and its rate is highly dependent on the pH of the solution, increasing significantly as the pH becomes more alkaline.
Q3: Can this compound react with other functional groups on a protein besides primary amines?
A3: Yes, while NHS esters are most reactive towards primary amines, they can also undergo side reactions with other nucleophilic functional groups, although generally to a lesser extent. These include:
-
Hydroxyl groups: Serine, threonine, and tyrosine residues contain hydroxyl groups that can react with NHS esters to form unstable ester linkages. These are susceptible to hydrolysis.
-
Sulfhydryl groups: The sulfhydryl group of cysteine residues can react to form a thioester, which is less stable than the amide bond.
-
Imidazole groups: The imidazole ring of histidine can also show some reactivity towards NHS esters.
Q4: Which buffers should be avoided when performing reactions with this compound?
A4: Buffers that contain primary amines are incompatible with NHS ester reactions and must be strictly avoided. Common examples include Tris (tris(hydroxymethyl)aminomethane) and glycine. These buffer components will compete with the target molecule for reaction with the NHS ester, leading to significantly reduced conjugation efficiency.[1] If your molecule of interest is in an incompatible buffer, a buffer exchange step using dialysis or gel filtration is necessary before starting the conjugation.
Q5: How does pH affect the stability and reactivity of this compound in aqueous solutions?
A5: pH is a critical factor in NHS ester chemistry. The optimal pH for most coupling reactions is a compromise between maximizing the availability of deprotonated primary amines (which are more nucleophilic) and minimizing the rate of ester hydrolysis. This range is typically between pH 7.2 and 8.5.[1] Below this range, the amine groups are increasingly protonated and less reactive. Above this range, the rate of hydrolysis increases dramatically.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Low or No Labeling Efficiency | 1. Hydrolysis of this compound: The reagent may have been exposed to moisture during storage or the reaction conditions may favor hydrolysis. | - Ensure the vial of this compound is warmed to room temperature before opening to prevent condensation. - Prepare stock solutions in anhydrous, amine-free DMSO or DMF immediately before use. - Perform the reaction in the lower end of the recommended pH range (7.2-8.0) to slow hydrolysis. - Consider shortening the reaction time or performing the reaction at 4°C. |
| 2. Inactive Reagent: The this compound may have degraded over time. | - Perform an activity check by monitoring the release of NHS at 260 nm after forced hydrolysis with a weak base (see Protocol 2). A significant increase in absorbance confirms the reagent is active. | |
| 3. Incompatible Buffer: The reaction buffer contains primary amines (e.g., Tris, glycine). | - Confirm the composition of your buffer. - Switch to a recommended amine-free buffer such as phosphate-buffered saline (PBS), borate buffer, or bicarbonate buffer. | |
| Protein Precipitation After Adding this compound | 1. High Concentration of Organic Solvent: Many NHS esters are first dissolved in an organic solvent like DMSO or DMF. | - Ensure the final concentration of the organic solvent in the reaction mixture is low, typically less than 10%, to avoid protein denaturation. |
| 2. High Degree of Labeling: Excessive modification of the protein can alter its physicochemical properties, leading to aggregation. | - Reduce the molar excess of this compound used in the reaction. | |
| 3. Change in Protein Charge: The reaction of NHS esters with primary amines neutralizes the positive charge of the amine. This change in the protein's isoelectric point can sometimes lead to aggregation. | - Try performing the reaction at a lower protein concentration. | |
| This compound Won't Dissolve in Aqueous Buffer | Poor Aqueous Solubility: Many NHS esters, especially those with hydrophobic moieties, have limited solubility in water. | - This is a common issue. The standard procedure is to first dissolve the this compound in a small volume of a dry, water-miscible organic solvent such as anhydrous DMSO or DMF to create a concentrated stock solution. Then, add this stock solution dropwise to the aqueous reaction buffer containing the molecule to be labeled, ideally with gentle stirring. |
Data Presentation
The stability of NHS esters in aqueous solutions is often described by their half-life (t½), the time it takes for 50% of the ester to hydrolyze. This parameter is highly dependent on pH and temperature. The following table provides representative half-life data for a typical NHS ester at room temperature, illustrating the significant impact of pH on stability.
Table 1: Representative Half-Life of a Typical NHS Ester at Various pH Values (Room Temperature)
| pH | Half-Life (t½) |
| 7.0 | ~4-5 hours |
| 7.5 | ~2-3 hours |
| 8.0 | ~30-60 minutes |
| 8.5 | ~10-20 minutes |
| 9.0 | < 10 minutes |
Note: These values are illustrative for NHS esters in general and can vary based on the specific structure of the NHS ester, buffer composition, and temperature.
Experimental Protocols
Protocol 1: Monitoring the Hydrolysis of this compound by UV-Vis Spectrophotometry
This protocol allows for the determination of the hydrolysis rate of this compound by monitoring the release of the N-hydroxysuccinimide (NHS) byproduct, which absorbs light at approximately 260 nm.[2]
Materials:
-
This compound
-
Anhydrous, amine-free DMSO or DMF
-
Amine-free buffers of desired pH values (e.g., 0.1 M sodium phosphate)
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvettes
Procedure:
-
Buffer Preparation: Prepare the desired amine-free buffers and adjust the pH to the target values. Equilibrate the buffers to the desired reaction temperature.
-
Stock Solution Preparation: Immediately before use, prepare a concentrated stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).
-
Reaction Initiation:
-
Add the appropriate volume of the temperature-equilibrated buffer to a quartz cuvette.
-
Place the cuvette in the temperature-controlled sample holder of the spectrophotometer and blank the instrument at 260 nm.
-
To initiate the reaction, add a small volume of the this compound stock solution to the cuvette and mix thoroughly but gently. The final concentration of the organic solvent should be kept to a minimum (typically <10%).
-
-
Data Acquisition: Immediately begin monitoring the absorbance at 260 nm over time. The frequency of data collection will depend on the expected rate of hydrolysis. For rapid hydrolysis (e.g., at high pH), readings may be required every few seconds. For slower hydrolysis, readings every few minutes may suffice.
-
Data Analysis: The increase in absorbance at 260 nm is proportional to the concentration of released NHS. To determine the observed rate constant of hydrolysis (k_obs), plot the natural logarithm of (A_∞ - A_t) versus time, where A_∞ is the absorbance at the completion of the reaction and A_t is the absorbance at time t. The slope of the resulting linear plot will be -k_obs.[2] The half-life can be calculated as t½ = 0.693 / k_obs.
Protocol 2: Activity Check of this compound
This method confirms if the this compound is reactive by forcing its hydrolysis and measuring the release of the NHS group, which absorbs at 260 nm.
Materials:
-
This compound
-
Anhydrous, amine-free DMSO or DMF
-
Amine-free buffer (e.g., PBS, pH 7.2)
-
0.5 N NaOH
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Prepare Solutions:
-
Dissolve 1-2 mg of this compound in 0.25 mL of DMSO, then dilute with 2 mL of the amine-free buffer.
-
Prepare a control (blank) solution containing 0.25 mL of DMSO and 2 mL of the same buffer.
-
-
Initial Measurement:
-
Zero the spectrophotometer at 260 nm using the control/blank solution.
-
Immediately measure the absorbance of the this compound solution. This is the baseline reading.
-
-
Forced Hydrolysis:
-
To 1 mL of the this compound solution from step 1, add 100 µL of 0.5 N NaOH.
-
Vortex for 30 seconds. This will rapidly hydrolyze any active NHS ester.
-
-
Final Measurement:
-
Promptly (within 1 minute), measure the absorbance of the base-hydrolyzed solution at 260 nm.
-
-
Interpretation: If the absorbance of the base-hydrolyzed solution is significantly greater than the baseline reading, the this compound reagent is active.
Visualizations
References
Technical Support Center: N-(Benzoyloxy)succinimide in Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using N-(Benzoyloxy)succinimide (NBS) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound (NBS) is a chemical reagent used primarily for the benzoylation of primary and secondary amines. It is an N-hydroxysuccinimide (NHS) ester of benzoic acid. The NHS ester group makes it a highly efficient acylating agent, reacting with nucleophiles like primary amines to form stable amide bonds under relatively mild conditions. This is a common strategy in peptide synthesis and for the modification of proteins and other biomolecules.
Q2: What are the main side reactions to be aware of when using this compound?
A2: The primary side reaction is the hydrolysis of the NHS ester in the presence of water, which competes with the desired aminolysis reaction.[1] Other potential side reactions include reactions with other nucleophilic amino acid side chains, such as the hydroxyl groups of serine, threonine, and tyrosine , the sulfhydryl group of cysteine , and the guanidinium group of arginine .[2][3]
Q3: How does pH affect the reaction of this compound?
A3: The pH of the reaction medium is a critical factor. The desired reaction with primary amines is most efficient at a pH between 7.2 and 8.5.[4] Below this range, the amine is protonated and less nucleophilic. Above this range, the rate of hydrolysis of the NHS ester increases significantly, reducing the yield of the desired product.[4]
Q4: Can this compound undergo a Lossen rearrangement?
A4: While the Lossen rearrangement is a known reaction for hydroxamic acids and has been observed as a side reaction in specific contexts involving N-hydroxysuccinimide and carbodiimides, there is no direct evidence to suggest that this compound itself readily undergoes this rearrangement under typical bioconjugation conditions.[5][6][7]
Q5: How should I store this compound and its solutions?
A5: Solid this compound should be stored at 2-8°C under dry conditions.[8] Solutions of NBS in anhydrous organic solvents like DMSO or DMF should be prepared fresh for each use. If storage is necessary, it is recommended to store them in small aliquots at -20°C or -80°C in a desiccated environment to minimize exposure to moisture.[6] DMF should be of high quality and free of dimethylamine, which can react with the NHS ester.[1]
Troubleshooting Guide
This guide addresses common issues encountered during synthesis with this compound.
Issue 1: Low Yield of the Desired Amide Product
| Possible Cause | Troubleshooting Step |
| Hydrolysis of this compound | - Work at optimal pH: Maintain the reaction pH between 7.2 and 8.5. Use amine-free buffers such as phosphate, bicarbonate, or borate.[4]- Control Temperature: Perform the reaction at room temperature for 30 minutes to 4 hours, or at 4°C overnight to slow down hydrolysis.[9]- Use Anhydrous Solvents: Prepare stock solutions of NBS in high-purity, anhydrous DMSO or DMF immediately before use.[6][8] Minimize the final concentration of the organic solvent in the aqueous reaction mixture (ideally <10%).[9] |
| Inactive Reagent | - Test Reagent Activity: The activity of the NBS reagent can be tested by monitoring the release of N-hydroxysuccinimide (NHS) at 260 nm upon forced hydrolysis with a base. An increase in absorbance indicates an active reagent.[2] |
| Insufficient Molar Excess of NBS | - Optimize Molar Ratio: Use a 5- to 20-fold molar excess of NBS over the amine-containing molecule to drive the reaction towards product formation. The optimal ratio may need to be determined empirically.[5] |
| Low Concentration of Reactants | - Increase Concentration: Low concentrations of the amine-containing molecule can favor hydrolysis. If possible, increase the concentration of your substrate.[1] |
Issue 2: Presence of Unwanted Byproducts
| Possible Cause | Troubleshooting Step |
| Reaction with non-target amino acid residues | - pH Control: Side reactions with tyrosine, serine, and threonine are more pronounced at lower pH. Maintaining a pH of 7.2-8.5 favors reaction with primary amines.[10]- Protecting Groups: If side reactions with specific residues are a major concern, consider using appropriate protecting groups for those residues. For cysteine, sulfhydryl groups can be reversibly blocked.[10] |
| Hydrolysis Product | - Purification: The primary hydrolysis byproduct is benzoic acid. This can typically be removed using standard purification techniques like chromatography or dialysis. |
Data Presentation
Table 1: Hydrolysis Rate of this compound and Related NHS Esters
| Compound | Conditions | Second-Order Rate Constant (k_h) | Reference |
| This compound | 20% 1,4-dioxane, Ionic Strength 1.0 M | 9.2 ± 0.7 × 10¹ M⁻¹ s⁻¹ | [11] |
| NHS Ester (general) | pH 7.0, 0°C | Half-life: 4-5 hours | [4] |
| NHS Ester (general) | pH 8.6, 4°C | Half-life: 10 minutes | [4] |
Experimental Protocols
Protocol 1: Monitoring this compound Hydrolysis by UV-Vis Spectrophotometry
This protocol allows for the determination of the hydrolysis rate by monitoring the release of the N-hydroxysuccinimide (NHS) byproduct, which absorbs light at approximately 260 nm.[2]
Materials:
-
This compound
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 8.0)
-
Anhydrous DMSO or DMF
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvettes
Procedure:
-
Buffer Preparation: Prepare the desired amine-free buffer and adjust the pH. Equilibrate the buffer to the desired reaction temperature.
-
NBS Stock Solution: Immediately before use, prepare a concentrated stock solution of this compound in anhydrous DMSO or DMF.
-
Reaction Initiation:
-
Add the temperature-equilibrated buffer to a quartz cuvette.
-
Place the cuvette in the spectrophotometer and blank the instrument at 260 nm.
-
To start the reaction, add a small volume of the NBS stock solution to the cuvette and mix quickly. The final concentration of the organic solvent should be minimal (<10%).
-
-
Data Acquisition: Immediately begin monitoring the absorbance at 260 nm over time. The frequency of data collection will depend on the rate of hydrolysis.
-
Data Analysis: The increase in absorbance at 260 nm is proportional to the concentration of released NHS. The pseudo-first-order rate constant for hydrolysis can be determined by plotting the natural logarithm of (A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The slope of the line will be -k.
Protocol 2: General Procedure for Amine Benzoylation using this compound
Materials:
-
Amine-containing substrate
-
This compound (NBS)
-
Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5
-
Anhydrous DMSO or DMF
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0
-
Purification equipment (e.g., desalting column, HPLC)
Procedure:
-
Prepare Substrate Solution: Dissolve the amine-containing substrate in the reaction buffer.
-
Prepare NBS Solution: Immediately before use, dissolve NBS in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-25 mM).
-
Initiate Reaction: Add a 10- to 20-fold molar excess of the NBS stock solution to the substrate solution while gently mixing.
-
Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.
-
Quench Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes.
-
Purify: Remove unreacted NBS, NHS, and benzoic acid by desalting column chromatography, dialysis, or HPLC.
Visualizations
Caption: Competing reaction pathways for this compound.
Caption: Troubleshooting workflow for this compound reactions.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Context‐Dependence of the Reactivity of Cysteine and Lysine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. interchim.fr [interchim.fr]
How to improve the yield of reactions with N-(Benzoyloxy)succinimide
Welcome to the technical support center for N-(Benzoyloxy)succinimide (NBS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields and troubleshooting common issues encountered during the use of this reagent for benzoylation.
Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments with this compound.
Q1: Why is the yield of my benzoylation reaction with this compound consistently low?
Low yields are often due to a combination of factors that lead to the consumption of the starting materials through side reactions or incomplete conversion. The most common culprit is the hydrolysis of the this compound ester, which competes with the desired reaction with the amine (aminolysis)[1][2][3][4].
Here is a logical workflow to troubleshoot low yields:
Caption: Troubleshooting workflow for low reaction yields.
-
Reagent Quality: Ensure the this compound is of high purity and has been stored correctly at 2-8°C to prevent degradation[5]. Similarly, verify the purity of your amine and the absence of water in your solvents.
-
Reaction Conditions: Carefully evaluate and optimize your reaction parameters as detailed in the following questions.
Q2: My TLC analysis shows multiple spots, including unreacted starting material and unknown byproducts. What are the likely side reactions?
The presence of multiple spots on TLC indicates that side reactions are occurring. Besides the desired benzoylated product, you may be observing:
-
Unreacted Amine: This suggests the reaction has not gone to completion.
-
This compound: If this is present, it also points to an incomplete reaction.
-
Benzoic Acid: This is a product of the hydrolysis of this compound[1][2][3][4]. Its presence indicates that moisture is a significant issue in your reaction.
-
N-Hydroxysuccinimide (NHS): This is a byproduct of both the desired aminolysis and the hydrolysis side reaction.
-
Succinimidyl Ring-Opened Products: In some cases, the amine nucleophile can attack the succinimide ring itself, leading to byproducts[6][7].
Q3: How can I minimize the hydrolysis of this compound?
Hydrolysis is a major competitive reaction that reduces the amount of NBS available for the desired benzoylation. To minimize hydrolysis:
-
Control pH: The rate of hydrolysis of NHS esters increases significantly with increasing pH[1][2][3][4]. While a slightly basic pH is required to deprotonate the amine for it to be nucleophilic, a pH above 8.5 can lead to rapid hydrolysis. The optimal pH is typically between 7.2 and 8.5.
-
Anhydrous Conditions: Use anhydrous solvents and dry glassware to minimize the presence of water.
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0°C to room temperature) to slow down the rate of hydrolysis.
-
Reaction Time: A prolonged reaction time can lead to increased hydrolysis. Monitor the reaction progress by TLC to determine the optimal reaction time.
Q4: What is the optimal pH for my reaction?
The optimal pH is a compromise between ensuring the amine is sufficiently nucleophilic (deprotonated) and minimizing the hydrolysis of the this compound.
-
Below pH 7.2: The concentration of the protonated, non-nucleophilic amine increases, slowing down the desired reaction.
-
Above pH 8.5: The rate of hydrolysis of the NBS ester increases dramatically.
For most primary amines, a pH range of 7.2 to 8.5 is recommended.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism of this compound with a primary amine?
The reaction proceeds via a nucleophilic acyl substitution. The deprotonated primary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester group in this compound. This leads to the formation of a stable amide bond (the benzoylated amine) and the release of N-hydroxysuccinimide (NHS) as a byproduct.
Caption: General reaction of this compound with a primary amine.
Q2: Which solvents and buffers are recommended for reactions with this compound?
-
Solvents: Anhydrous aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly used as they can dissolve both the this compound and many amine substrates. Tetrahydrofuran (THF) can also be used.
-
Buffers: If a buffered system is required (especially for reactions with biomolecules), it is crucial to use a buffer that does not contain primary amines. Phosphate buffers (e.g., sodium phosphate) are a good choice. Avoid Tris buffers , as the primary amine in Tris will react with the this compound.
Q3: Can this compound react with other functional groups?
Yes, while the primary target is primary amines, this compound can react with other nucleophilic functional groups, which can be a source of side products. The reactivity generally follows this order:
Primary Amines > Thiols (Cysteine) > Phenols (Tyrosine) > Alcohols (Serine, Threonine) > Imidazole (Histidine)
These side reactions are more likely to occur under non-optimal pH conditions.
Q4: How should I store this compound?
This compound should be stored in a tightly sealed container in a cool, dry place, typically at 2-8°C [5]. It is sensitive to moisture and should be protected from humidity to prevent hydrolysis.
Data Presentation
The following tables summarize the qualitative and quantitative effects of various parameters on the benzoylation reaction yield.
Table 1: Qualitative Effect of Reaction Parameters on Yield
| Parameter | Effect on Aminolysis (Desired Reaction) | Effect on Hydrolysis (Side Reaction) | Recommendation for Higher Yield |
| pH | Increases with pH (more deprotonated amine) | Increases significantly at pH > 8.5 | Maintain pH between 7.2 and 8.5 |
| Temperature | Increases with temperature | Increases with temperature | Room temperature or below (0-25°C) |
| Solvent | Aprotic polar solvents are effective | Presence of water increases hydrolysis | Use anhydrous DMF, DMSO, or THF |
| Amine Conc. | Higher concentration increases rate | Unaffected | Use a slight excess of the amine |
| Water Conc. | Unaffected | Increases significantly with water | Use anhydrous conditions |
Table 2: Relative Rates of Reaction and Half-life of NHS Esters at Different pH Values
| pH | Relative Rate of Aminolysis | Relative Rate of Hydrolysis | Half-life of a Typical NHS Ester |
| 6.0 | Low | Very Low | Several hours to days |
| 7.0 | Moderate | Low | ~ 4-5 hours at 0°C |
| 8.0 | High | Moderate | ~ 1 hour at room temperature |
| 8.6 | Very High | High | ~ 10 minutes at 4°C |
| 9.0 | Very High | Very High | A few minutes at room temperature |
Data is generalized from studies on various N-hydroxysuccinimide esters.
Experimental Protocols
Protocol: Benzoylation of Benzylamine with this compound
This protocol describes a general procedure for the benzoylation of a primary amine using this compound.
Caption: Experimental workflow for the benzoylation of benzylamine.
Materials:
-
This compound (NBS)
-
Benzylamine
-
Triethylamine (Et₃N)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DMF.
-
In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
-
Reaction:
-
Slowly add the this compound solution to the stirred solution of benzylamine and triethylamine at room temperature.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1-4 hours).
-
-
Workup:
-
Once the reaction is complete, pour the reaction mixture into water and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution (2 x volumes) and brine (1 x volume).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzylbenzamide.
-
Note: The stoichiometry, reaction time, and purification method may need to be optimized for different amine substrates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound 96 23405-15-4 [sigmaaldrich.com]
- 6. reddit.com [reddit.com]
- 7. mdpi.com [mdpi.com]
N-(Benzoyloxy)succinimide decomposition pathways and byproducts
Welcome to the Technical Support Center for N-(Benzoyloxy)succinimide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the decomposition pathways, byproducts, and troubleshooting of experiments involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound, also known as N-hydroxysuccinimidyl benzoate, is a chemical reagent commonly used in bioconjugation and peptide synthesis.[1] Its primary function is to react with primary amines, such as those found on the N-terminus of proteins or the side chain of lysine residues, to form stable amide bonds.[1][2]
Q2: What are the main decomposition pathways for this compound?
The primary decomposition pathway for this compound is hydrolysis, where the ester linkage is cleaved by water.[3][4] This reaction is significantly accelerated in aqueous solutions, especially under neutral to basic conditions. The stability of this compound is also compromised by exposure to moisture.[5] Another potential, though less common, decomposition route for similar N-acyloxyimide compounds is a Lossen rearrangement, which can lead to the formation of highly reactive isocyanates, particularly under thermal stress.
Q3: What are the major byproducts of this compound decomposition?
The main byproducts of the hydrolytic decomposition of this compound are N-hydroxysuccinimide (NHS) and benzoic acid .[3] The release of the NHS anion can be monitored spectrophotometrically at approximately 260 nm to follow the course of hydrolysis.[6]
Q4: How does pH affect the stability of this compound?
The stability of this compound is highly pH-dependent. The rate of hydrolysis increases significantly as the pH rises.[4] While the reaction with primary amines is also favored at a slightly basic pH (typically 7.2-8.5) where the amines are deprotonated and more nucleophilic, a compromise must be made to minimize competing hydrolysis.[5][7] At a lower pH, the amine is protonated and less reactive, while at a higher pH, the hydrolysis of the NHS ester becomes the dominant reaction.[7]
Q5: What solvents are recommended for dissolving this compound?
This compound is typically dissolved in anhydrous organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use.[8] However, it is important to note that some N-acyloxy compounds have shown instability in DMSO, leading to decomposition over time.[9] Therefore, it is crucial to use high-purity, anhydrous solvents and to prepare stock solutions fresh.[5]
Q6: How should this compound be stored?
To ensure its reactivity, this compound should be stored in a cool, dry environment, typically at 2-8°C, and protected from moisture.[10] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) and to allow the container to warm to room temperature before opening to prevent condensation of moisture inside the vial.[4]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no reactivity of this compound | Hydrolysis of the reagent: The ester has been exposed to moisture during storage or handling. | 1. Check Reagent Activity: Perform a qualitative test by dissolving a small amount of the reagent in a basic buffer and measuring the absorbance at 260 nm. A significant increase in absorbance indicates the release of NHS and confirms the reagent was active.[3] 2. Use Fresh Reagent: If the reagent is old or has been improperly stored, it is best to use a fresh batch. 3. Proper Handling: Always allow the reagent to warm to room temperature before opening. Prepare stock solutions in anhydrous solvent immediately before use. |
| Low yield of the desired conjugate | Competing hydrolysis: The rate of hydrolysis is outcompeting the reaction with the target amine. | 1. Optimize pH: Ensure the reaction pH is within the optimal range of 7.2-8.5.[5] 2. Increase Reactant Concentration: Working with more concentrated solutions of your target molecule can favor the bimolecular conjugation reaction over the unimolecular hydrolysis. 3. Use Amine-Free Buffers: Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule. Use amine-free buffers such as PBS, HEPES, or borate buffer.[5] |
| Formation of unexpected byproducts | Reaction with non-target nucleophiles: Other nucleophilic residues on the protein (e.g., serine, threonine, tyrosine) may react with the this compound. | 1. Control pH: Reactions with these weaker nucleophiles are more prevalent at higher pH. Maintaining the pH in the recommended range can increase selectivity for primary amines. |
| Precipitation of the protein/target molecule upon addition of the reagent | Solvent-induced precipitation: The organic solvent used to dissolve the this compound may be causing the protein to precipitate. | 1. Minimize Organic Solvent: Add the reagent stock solution to the reaction mixture slowly and with gentle mixing. Ensure the final concentration of the organic solvent is low (typically <10%). 2. Change Solvent: If precipitation persists, consider a different anhydrous solvent that is more compatible with your target molecule. |
| Inconsistent results between experiments | Variable reagent activity or reaction conditions: Inconsistent handling of the reagent or slight variations in buffer pH can lead to variability. | 1. Standardize Protocol: Ensure consistent reagent handling, fresh stock solution preparation, and accurate pH measurement for all experiments.[5] 2. Monitor Reagent Quality: Periodically check the activity of your this compound stock. |
Quantitative Data Summary
| Condition | Parameter | Value | Significance |
| pH 7.0, 0°C | Half-life of hydrolysis for a typical NHS ester | 4 to 5 hours | Demonstrates reasonable stability at neutral pH and low temperature.[7] |
| pH 8.6, 4°C | Half-life of hydrolysis for a typical NHS ester | 10 minutes | Highlights the significant increase in hydrolysis rate with a modest increase in pH.[7] |
Experimental Protocols
Protocol 1: Qualitative Assessment of this compound Activity
This protocol allows for a quick check to see if your this compound reagent is active.
-
Prepare a stock solution: Dissolve a small, known concentration of this compound in anhydrous DMSO or DMF.
-
Prepare a basic buffer: Use a buffer with a pH of 8.5, such as a borate or carbonate buffer.
-
Initial Absorbance: Dilute the stock solution in the basic buffer and immediately measure the absorbance at 260 nm using a UV-Vis spectrophotometer.
-
Forced Hydrolysis: Incubate the solution at room temperature for 30 minutes to an hour to allow for hydrolysis to occur.
-
Final Absorbance: Measure the absorbance of the solution again at 260 nm.
-
Analysis: A significant increase in absorbance from the initial to the final reading indicates the release of the N-hydroxysuccinimide byproduct, confirming that the reagent was active.[3] If there is little to no change, the reagent has likely already hydrolyzed.
Decomposition Pathways and Experimental Workflow
Below are diagrams illustrating the primary decomposition pathway of this compound and a general experimental workflow for its use in bioconjugation.
Caption: Primary hydrolytic decomposition pathway of this compound.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Beware of N-Benzoyloxybenzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound 96 23405-15-4 [sigmaaldrich.com]
Technical Support Center: Optimizing Reaction Conditions for N-(Benzoyloxy)succinimide
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the synthesis of N-(Benzoyloxy)succinimide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the carbodiimide-mediated coupling of benzoic acid with N-hydroxysuccinimide (NHS). Dicyclohexylcarbodiimide (DCC) is a frequently used coupling reagent for this transformation.[1][2][3]
Q2: What is the role of 4-Dimethylaminopyridine (DMAP) in the reaction?
A2: 4-Dimethylaminopyridine (DMAP) acts as a catalyst to accelerate the esterification reaction. It functions as an acyl transfer-reagent, reacting with the O-acylisourea intermediate to form a more reactive species that readily reacts with the alcohol. This helps to suppress a common side reaction, the formation of N-acylurea, which can diminish the product yield.[1][2]
Q3: Why is my reaction yield of this compound consistently low?
A3: Low yields can stem from several factors. A primary cause is the hydrolysis of the active NHS ester, which is sensitive to moisture. Another significant issue is the formation of a stable and unreactive N-acylurea byproduct from the rearrangement of the O-acylisourea intermediate.[2][4][5] Ensuring anhydrous reaction conditions and optimizing the stoichiometry of your reagents can help mitigate these issues.
Q4: I see a white precipitate forming in my reaction. What is it and how do I remove it?
A4: When using Dicyclohexylcarbodiimide (DCC) as a coupling agent, the white precipitate is most likely dicyclohexylurea (DCU), a byproduct of the reaction.[1] DCU is notoriously difficult to remove due to its limited solubility in many organic solvents. It can often be removed by filtration, followed by purification of the desired product through recrystallization or column chromatography.
Q5: What are the recommended storage conditions for this compound?
A5: this compound should be stored in a cool, dry place, typically at 2-8°C, and protected from moisture to prevent hydrolysis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive reagents (benzoic acid, NHS, DCC).2. Presence of moisture leading to hydrolysis of the NHS ester.3. Insufficient reaction time or non-optimal temperature. | 1. Use fresh, high-purity reagents. Ensure DCC is stored under anhydrous conditions.2. Dry all glassware thoroughly. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).3. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically run at room temperature for several hours. |
| Low Yield | 1. Formation of N-acylurea byproduct.2. Hydrolysis of the NHS ester product during workup.3. Suboptimal stoichiometry of reagents. | 1. Add a catalytic amount of DMAP to the reaction mixture.[1][2] Use solvents with a low dielectric constant, such as dichloromethane (DCM) or chloroform.[4]2. Work up the reaction under anhydrous conditions as much as possible. Avoid aqueous workups if possible until the NHS ester is isolated.3. A common starting point is to use a slight excess of the coupling reagents (e.g., 1.1-1.2 equivalents of DCC and NHS relative to benzoic acid). |
| Difficulty in Product Purification | 1. Contamination with dicyclohexylurea (DCU) byproduct.2. Presence of unreacted starting materials. | 1. Filter the crude reaction mixture to remove the bulk of the DCU precipitate. Further purify the product by recrystallization from a suitable solvent (e.g., ethyl acetate/hexane mixture) or by flash column chromatography.2. Optimize the reaction stoichiometry to ensure complete consumption of the limiting reagent. Unreacted benzoic acid can often be removed by a mild basic wash during workup, but this risks hydrolyzing the product. |
| Product Decomposes Upon Storage | 1. Exposure to moisture.2. Storage at an inappropriate temperature. | 1. Store the purified product in a tightly sealed container with a desiccant.2. Store at the recommended temperature of 2-8°C. |
Experimental Protocols
Synthesis of this compound using DCC
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
Benzoic Acid
-
N-Hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP) (optional, catalytic amount)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether or Hexane (for precipitation/washing)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve benzoic acid (1.0 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DCM.
-
If using, add a catalytic amount of DMAP (e.g., 0.1 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM.
-
Slowly add the DCC solution to the benzoic acid/NHS mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC. The formation of the product can be observed as a new spot with a different Rf value than the starting materials.
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of cold, anhydrous DCM.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of a hot solvent (e.g., ethyl acetate) and add a non-polar solvent (e.g., hexane) until turbidity is observed. Allow the solution to cool slowly to induce crystallization.
-
Collect the crystals by filtration, wash with cold hexane, and dry under vacuum.
Quantitative Data Summary
The following tables provide illustrative data on how reaction parameters can influence the yield of N-aryl-succinimide esters, based on general principles of the reaction.
Table 1: Effect of Solvent on Yield
| Solvent | Dielectric Constant | Typical Yield (%) | Notes |
| Dichloromethane (DCM) | 9.1 | 85-95 | A common solvent that often provides good yields and facilitates the removal of DCU by filtration. |
| Tetrahydrofuran (THF) | 7.5 | 80-90 | Another suitable solvent, though DCU may be slightly more soluble. |
| Acetonitrile | 37.5 | 70-85 | Higher polarity can sometimes lead to more side reactions. |
| Dimethylformamide (DMF) | 36.7 | 75-90 | Good for dissolving starting materials, but can be difficult to remove and may require higher temperatures for reaction. |
Table 2: Effect of Molar Ratio of Coupling Reagents on Yield
| Benzoic Acid : NHS : DCC | Typical Yield (%) | Notes |
| 1 : 1 : 1 | 70-80 | Stoichiometric amounts can lead to incomplete reaction. |
| 1 : 1.1 : 1.1 | 85-95 | A slight excess of NHS and DCC often drives the reaction to completion. |
| 1 : 1.5 : 1.5 | 80-90 | A larger excess may not significantly improve the yield and can complicate purification. |
Visualizing the Workflow and Logic
To better understand the experimental process and troubleshooting logic, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of this compound.
References
Preventing the degradation of N-(Benzoyloxy)succinimide during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of N-(Benzoyloxy)succinimide during storage and use.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary degradation pathway for this compound, an N-hydroxysuccinimide (NHS) ester, is hydrolysis.[1] This reaction is catalyzed by the presence of water or moisture, which cleaves the ester bond, yielding benzoic acid and N-hydroxysuccinimide. This process is significantly influenced by pH, temperature, and the presence of nucleophiles.[1][2]
Q2: What are the ideal storage conditions for solid this compound?
A2: To maintain its reactivity, solid this compound should be stored in a cool, dry, and dark environment. Specifically, storage at 2-8°C is recommended.[3][4] For long-term stability, it is crucial to keep the compound in a desiccated environment to protect it from moisture.[5]
Q3: How should I handle this compound to prevent degradation?
A3: Proper handling is critical to prevent moisture introduction. Always allow the container to warm to room temperature before opening to avoid condensation.[5] It is also advisable to purge the container with an inert gas like nitrogen or argon before resealing. When preparing solutions, use anhydrous solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1]
Q4: Can I store this compound in solution?
A4: Storing this compound in solution is generally not recommended due to its susceptibility to hydrolysis, especially in aqueous buffers.[6] If a stock solution must be prepared, use an anhydrous organic solvent and store it at a low temperature (e.g., -20°C) in small aliquots to minimize freeze-thaw cycles and exposure to atmospheric moisture upon opening.
Q5: What is the optimal pH for reactions involving this compound?
A5: The optimal pH for reactions with primary amines is a compromise between maximizing the nucleophilicity of the amine and minimizing the rate of ester hydrolysis. This is typically in the range of pH 7.2 to 8.5.[6][7] At higher pH values, the rate of hydrolysis increases dramatically.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no reactivity in conjugation experiments | The this compound has hydrolyzed due to improper storage or handling. | Verify the activity of your reagent using the UV-Vis spectrophotometry or HPLC protocols outlined below. Ensure the compound has been stored in a desiccated environment and allowed to warm to room temperature before use.[5] Use a fresh vial if degradation is suspected. |
| The reaction buffer contains primary amines (e.g., Tris, glycine). | Use amine-free buffers such as phosphate, borate, or HEPES for the conjugation reaction.[2][6] | |
| Precipitation of the reagent in the reaction mixture | Low aqueous solubility of this compound. | First, dissolve the this compound in a minimal amount of a dry organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer.[6] The final concentration of the organic solvent should generally be kept below 10% to avoid protein denaturation. |
| Inconsistent experimental results | Partial hydrolysis of the this compound reagent. | Prepare fresh solutions of this compound immediately before each experiment. Avoid using stock solutions that have been stored for an extended period, especially if they have been opened multiple times. |
Data Presentation
The stability of N-hydroxysuccinimide esters like this compound is highly dependent on pH and temperature. The following tables summarize the half-life of NHS esters under various conditions.
Table 1: Half-life of NHS Esters at Different pH and Temperatures
| pH | Temperature (°C) | Approximate Half-life |
| 7.0 | 0 | 4 - 5 hours[8][9] |
| 7.0 | 25 | ~7 hours[2] |
| 8.0 | 25 | ~1 hour[2] |
| 8.6 | 4 | 10 minutes[8][9] |
| 9.0 | 25 | Minutes[5] |
Table 2: Half-life of Specific Porphyrin-NHS Esters at Room Temperature in Carbonate Buffer/10% DMSO
| Compound | pH 8.0 | pH 8.5 | pH 9.0 |
| P3-NHS | 210 min | 180 min | 125 min |
| P4-NHS | 190 min | 130 min | 110 min |
| Data from BenchChem technical guide, illustrating the influence of molecular structure on hydrolysis rates.[2] |
Experimental Protocols
Protocol 1: UV-Vis Spectrophotometric Assay for this compound Activity
This method provides a rapid, qualitative assessment of the presence of active (unhydrolyzed) this compound.
Materials:
-
This compound
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5)
-
0.5-1.0 N Sodium Hydroxide (NaOH)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Dissolve 1-2 mg of this compound in 2 mL of the amine-free buffer. If not fully soluble, first dissolve in a small volume of anhydrous DMSO or DMF and then add the buffer.
-
Prepare a blank cuvette with the same buffer (and organic solvent if used).
-
Zero the spectrophotometer at 260 nm using the blank.
-
Measure the initial absorbance (A_initial) of the this compound solution.
-
To 1 mL of the this compound solution, add 100 µL of 0.5-1.0 N NaOH to force hydrolysis.
-
Vortex the solution for approximately 30 seconds.
-
Within one minute, measure the final absorbance (A_final) at 260 nm.[5]
Interpretation:
-
Active Reagent: A_final > A_initial indicates the presence of unhydrolyzed, active ester.
-
Inactive (Hydrolyzed) Reagent: A_final ≈ A_initial suggests the reagent has already hydrolyzed.
Protocol 2: HPLC-Based Quantification of this compound Degradation
This method allows for the quantitative determination of the purity of this compound and its degradation products.
Materials:
-
This compound sample
-
N-hydroxysuccinimide (NHS) and benzoic acid standards
-
HPLC system with a UV detector
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Thermo Syncronis HILIC, 150 x 3 mm, 3 µm)[10][11]
-
Mobile phase: 90% acetonitrile, 10% of 10 mM aqueous ammonium acetate (pH 7.5)[10][11]
-
Anhydrous acetonitrile for sample and standard preparation
Procedure:
-
Prepare stock solutions of the this compound sample, NHS standard, and benzoic acid standard in anhydrous acetonitrile.
-
Create a series of dilutions from the standard stock solutions to generate a calibration curve.
-
Set the HPLC column temperature to 30°C and the flow rate to 0.4 mL/min.[11]
-
Set the UV detector to monitor at 220 nm and 260 nm.[10][11]
-
Inject the standards and the sample solution.
-
Identify the peaks for this compound, NHS, and benzoic acid based on the retention times of the standards.
-
Integrate the peak areas and quantify the amount of each component in the sample using the calibration curves. This will give a quantitative measure of the purity and the extent of degradation.[1]
Visualizations
Caption: Hydrolysis degradation pathway of this compound.
Caption: Experimental workflow for the UV-Vis spectrophotometric activity assay.
Caption: Recommended storage and handling workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound 96 23405-15-4 [sigmaaldrich.com]
- 4. This compound 96 23405-15-4 [sigmaaldrich.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. d-nb.info [d-nb.info]
- 11. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Purification of Products from N-(Benzoyloxy)succinimide Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of reaction products involving N-(Benzoyloxy)succinimide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound reactions?
The most common impurities include unreacted starting materials (the amine and this compound), the N-hydroxysuccinimide (NHS) byproduct, and potentially side-products from the hydrolysis of this compound. If other nucleophilic functional groups are present in the starting amine, O-acylation can also occur as a side reaction.
Q2: How can I remove the N-hydroxysuccinimide (NHS) byproduct?
N-hydroxysuccinimide (NHS) is a primary byproduct and its removal is a critical step. NHS is soluble in water, acetone, alcohol, and ethyl acetate, but only slightly soluble in chlorinated hydrocarbons, ethers, toluene, and benzene.[1] Due to its acidic nature (pKa of ~6.0), it can be effectively removed by aqueous extraction with a mild base.
Q3: My desired product is polar. How can I effectively separate it from the polar NHS byproduct?
When both the product and NHS are polar, standard silica gel chromatography can be challenging as they may co-elute. In such cases, several strategies can be employed:
-
Aqueous Extraction: If your product has some solubility in a water-immiscible organic solvent, you can perform an aqueous wash. Washing the organic layer with a dilute basic solution, such as 5% sodium bicarbonate, will deprotonate the NHS, making it highly soluble in the aqueous phase and facilitating its removal.[2]
-
Size-Exclusion Chromatography (SEC): For larger molecules like proteins or peptides, SEC is a very effective method to separate the high molecular weight product from the small NHS molecule.[2]
-
Reverse-Phase HPLC (RP-HPLC): This is a powerful technique for separating polar compounds. It can be used to effectively separate the desired product from NHS and other polar impurities.[2]
Q4: Can I use buffers containing primary amines, like Tris or glycine, in my reaction or workup?
No, it is crucial to avoid buffers containing primary amines. These will compete with your target amine for reaction with the this compound, leading to lower yields of your desired product and the formation of unwanted side-products.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired N-acylated product. | • Incomplete reaction. • Hydrolysis of this compound. • Competing side reactions (e.g., O-acylation). • Loss of product during workup and purification. | • Monitor the reaction by TLC or LC-MS to ensure completion. • Use anhydrous solvents to minimize hydrolysis. • If O-acylation is a problem, consider protecting the competing nucleophilic group. • Optimize the purification protocol to minimize product loss. |
| Presence of unreacted amine starting material after purification. | • Incomplete reaction. • Inefficient purification. | • Ensure the reaction goes to completion. • For basic amines, an acidic wash (e.g., dilute HCl) during the aqueous workup can help remove the unreacted amine. |
| Product decomposes during purification. | • Instability of the product to the purification conditions (e.g., acidic or basic conditions). • Use of incompatible solvents (e.g., N-(benzoyloxy)benzamides can be unstable in DMSO). | • Use neutral pH conditions for aqueous washes if the product is acid or base labile. • Avoid prolonged exposure to harsh conditions. • Choose a purification solvent that is known to be compatible with your product class. |
| Difficulty in crystallizing the final product. | • Presence of impurities that inhibit crystallization. • Inappropriate solvent system. | • Ensure the product is of high purity before attempting crystallization. A preliminary purification by column chromatography may be necessary. • Screen a variety of solvents and solvent mixtures to find a suitable system where the product has high solubility in the hot solvent and low solubility when cold. |
Quantitative Data on Purification Methods
The efficiency of a purification method is highly dependent on the specific properties of the target molecule. The following table provides a general comparison of common purification techniques for N-acylated products.
| Purification Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Aqueous Extraction | >90% (for removal of water-soluble impurities) | High | Simple, fast, and inexpensive for removing polar byproducts like NHS. | Not effective for removing non-polar impurities or for purifying polar products. |
| Column Chromatography | >98% | Moderate to High | Highly effective for separating compounds with different polarities. | Can be time-consuming and requires significant amounts of solvent. |
| Crystallization | >99% | Moderate | Can provide very high purity products. | Not all compounds can be easily crystallized; can have lower yields compared to chromatography. |
Experimental Protocols
Protocol 1: General Aqueous Workup for Removal of N-hydroxysuccinimide (NHS)
-
Once the reaction is complete, dilute the reaction mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). A 5% solution can also be used.[2] This will extract the acidic NHS byproduct into the aqueous layer.
-
Separate the aqueous layer.
-
Repeat the wash with sodium bicarbonate solution one more time to ensure complete removal of NHS.
-
Wash the organic layer with water to remove any remaining sodium bicarbonate.
-
Finally, wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel as a slurry in the chosen eluent system. A typical starting eluent could be a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.
-
Elute the Column: Pass the eluent through the column and collect fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with increasing polarity.
-
Monitor the Fractions: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
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Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: Purification by Crystallization
-
Choose a Solvent: Select a solvent or a solvent mixture in which the product is highly soluble at elevated temperatures but poorly soluble at room temperature or below.
-
Dissolve the Crude Product: In a flask, dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cool Slowly: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.
-
Induce Crystallization (if necessary): If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Cool Further: Once crystals have started to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolate the Crystals: Collect the crystals by vacuum filtration.
-
Wash and Dry: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities and then dry them under vacuum.
Visualizations
Caption: A general workflow for the purification of products from this compound reactions.
Caption: A decision tree for troubleshooting common purification issues.
References
N-(Benzoyloxy)succinimide reactivity with different functional groups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(Benzoyloxy)succinimide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound, also known as N-Hydroxysuccinimidyl benzoate, is a reagent used for the benzoylation of primary and secondary amines.[1] It facilitates the formation of an amide bond between the benzoyl group and the amine.
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored at 2-8°C.[2][3]
Q3: What is the primary reaction mechanism of this compound with a primary amine?
A3: The reaction proceeds via nucleophilic acyl substitution. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the benzoyl group. This leads to the formation of a tetrahedral intermediate, which then collapses to form the stable amide product and N-hydroxysuccinimide (NHS) as a byproduct.
Q4: Is a base required for the reaction of this compound with amines?
A4: Yes, a base is typically required. The N-hydroxysuccinimide (NHS) byproduct is weakly acidic, and a base is needed to neutralize it.[4] Common bases used include triethylamine (TEA) or diisopropylethylamine (DIPEA).[4] In some cases, the reaction can be carried out in a basic medium like pyridine or with aqueous sodium hydroxide.[5]
Troubleshooting Guide
Q5: I am observing low to no yield of my desired benzoylated product. What are the possible causes and solutions?
A5: Low or no yield can be attributed to several factors:
-
Hydrolysis of this compound: This reagent is sensitive to moisture.[6] Hydrolysis of the ester group is a significant competing reaction, especially in aqueous solutions at or near physiological pH (pH 6 to 9).[7]
-
Solution: Ensure all glassware is dry and use anhydrous solvents. If the reaction must be performed in an aqueous buffer, minimize the reaction time and consider optimizing the pH.
-
-
Inactive Reagent: The reagent may have degraded due to improper storage.
-
Protonated Amine: If the reaction medium is too acidic, the amine nucleophile will be protonated, rendering it unreactive.
-
Solution: Ensure a suitable base is present in the reaction mixture to neutralize any acid, including the N-hydroxysuccinimide byproduct.[4]
-
Q6: I am seeing unexpected side products in my reaction mixture. What could they be and how can I minimize them?
A6: The formation of side products can arise from the reactivity of this compound with other functional groups or from further reactions of the initial product.
-
Reaction with Hydroxyl Groups: N-hydroxysuccinimide esters can react with hydroxyl groups present in serine, threonine, and tyrosine residues in peptides and proteins, leading to O-acylation.[8][9]
-
Solution: If selective N-benzoylation is desired in the presence of hydroxyl groups, careful control of pH and reaction time is necessary. The reactivity is highly dependent on the pH and adjacent amino acids.[8]
-
-
Reaction with Sulfhydryl Groups: Cysteine residues, which contain a sulfhydryl group, have also been observed to react with NHS esters.[8]
-
Solution: Similar to hydroxyl groups, minimizing this side reaction requires optimization of the reaction conditions.
-
-
Hydrolysis Product: The presence of benzoic acid in your product mixture is a strong indicator of reagent hydrolysis.[10]
-
Solution: Follow the recommendations for preventing hydrolysis as mentioned in Q5.
-
Q7: How does the reactivity of this compound differ between primary and secondary amines?
A7: this compound reacts with both primary and secondary amines.[1] Generally, primary amines are more reactive than secondary amines due to less steric hindrance. However, the basicity of the amine also plays a role.[5]
Data Presentation
Table 1: General Reactivity and Side Reactions of this compound
| Functional Group | Reactivity | Potential Issues | Mitigation Strategies |
| Primary Amines | High | Protonation at low pH | Use of a non-nucleophilic base |
| Secondary Amines | Moderate | Slower reaction rates, steric hindrance | Longer reaction times, optimization of conditions |
| Alcohols (Ser, Thr, Tyr) | Low to Moderate | O-acylation side products[8][9] | pH control, shorter reaction times |
| Thiols (Cys) | Low to Moderate | S-acylation side products[8] | pH control, shorter reaction times |
| Water | High (pH dependent) | Reagent hydrolysis, low yield[7] | Use of anhydrous solvents, minimize reaction time in aqueous media |
Experimental Protocols
General Protocol for Benzoylation of a Primary Amine:
-
Preparation: Ensure all glassware is thoroughly dried.
-
Dissolution: Dissolve the primary amine in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Base Addition: Add 2-3 equivalents of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).[4]
-
Reagent Addition: Slowly add a solution of this compound (1.0-1.2 equivalents) in the same anhydrous solvent to the amine solution at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to remove the N-hydroxysuccinimide byproduct, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Primary reaction pathway of this compound with a primary amine.
Caption: Competing hydrolysis side reaction of this compound.
Caption: Troubleshooting workflow for this compound reactions.
References
- 1. "N-(Benzoyloxy)Amines: An Investigation Of Their Thermal Stability, Syn" by Anne Nemchik, Valentina Badescu et al. [stars.library.ucf.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound 96 23405-15-4 [sigmaaldrich.com]
- 4. reddit.com [reddit.com]
- 5. quora.com [quora.com]
- 6. N-(Benzyloxycarbonyloxy)succinimide | 13139-17-8 [chemicalbook.com]
- 7. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison: N-(Benzoyloxy)succinimide vs. Other N-Hydroxysuccinimide Esters in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of the appropriate chemical tool for bioconjugation is a critical decision that directly impacts experimental success. Among the most widely utilized reagents for modifying primary amines on biomolecules are N-hydroxysuccinimide (NHS) esters. This guide provides an objective, data-driven comparison of N-(Benzoyloxy)succinimide (NBS) with other common NHS esters, focusing on their relative stability and reactivity to empower informed reagent selection.
N-hydroxysuccinimide esters are prized for their ability to efficiently react with primary amines, such as those on lysine residues and the N-terminus of proteins, to form stable amide bonds under mild conditions.[1] However, the utility of these reagents is often dictated by a crucial balance between their reactivity towards the target amine (aminolysis) and their susceptibility to degradation by water (hydrolysis).[2] This guide delves into a comparative analysis of this compound against other structurally distinct NHS esters to highlight the influence of the acyl group on these competing reactions.
At a Glance: Performance Comparison of NHS Esters
To facilitate a clear and rapid comparison, the following table summarizes the key performance indicators for this compound and other representative NHS esters. The data is compiled from published experimental studies.
| Feature | This compound (NBS) | Dithiobis(succinimidyl propionate) (DSP) | N-Succinimidyl acetate |
| Structure of Acyl Group | Aromatic (Benzoyl) | Aliphatic with disulfide bridge | Aliphatic (Acetyl) |
| Primary Application | Amine modification, protecting group chemistry | Amine-reactive, cleavable crosslinking | General amine modification |
| Hydrolytic Stability | More stable | Less stable | Generally considered to have moderate stability |
| Second-Order Hydrolysis Rate Constant (kh,solution) at pH 8.5 | 5.7 ± 0.2 × 10² M⁻¹s⁻¹[3] | 8.6 ± 0.5 × 10² M⁻¹s⁻¹[3] | Data not available in a directly comparable study |
Delving Deeper: A Quantitative Look at Stability
The primary competing reaction that diminishes the efficiency of NHS ester-mediated bioconjugation is the hydrolysis of the ester bond.[2] This reaction deactivates the reagent, rendering it incapable of reacting with the target amine. The rate of hydrolysis is highly dependent on the structure of the acyl group, as well as extrinsic factors like pH and temperature.
A key study directly compared the hydrolytic stability of this compound (NBS) and Dithiobis(succinimidyl propionate) (DSP) in an aqueous borate buffer at pH 8.50.[3] The results, presented in the table above, demonstrate that NBS is significantly more resistant to hydrolysis than DSP under these conditions. The second-order rate constant for the base hydrolysis of NBS was found to be approximately 1.5 times lower than that of DSP, indicating a greater stability in aqueous media.[3] This enhanced stability of NBS can be attributed to the electronic effects of the aromatic benzoyl group.
While directly comparable quantitative data for N-succinimidyl acetate was not found in the reviewed literature, its simple aliphatic acetyl group would generally be expected to offer moderate stability, likely falling within the range of other aliphatic NHS esters.
The Main Event: Aminolysis vs. Hydrolysis
The ultimate goal of using NHS esters is the efficient formation of a stable amide bond with a primary amine on a biomolecule. This reaction, termed aminolysis, is in direct competition with hydrolysis. The ratio of the rates of these two reactions dictates the overall yield of the desired bioconjugate.
Figure 1. The competing reaction pathways for an N-hydroxysuccinimide ester in the presence of a primary amine and water.
While the hydrolysis rate provides a good indication of an NHS ester's stability, the rate of aminolysis is equally important for determining its effectiveness. A study of a DSP-derived self-assembled monolayer revealed a heterogeneous aminolysis rate constant (kₐ) of 9.4 ± 2.8 × 10⁻¹ M⁻¹s⁻¹ with ethylamine.[3] It is important to note that this is a surface-based measurement and may not directly translate to solution-phase kinetics. Unfortunately, a directly comparable solution-phase aminolysis rate for this compound was not found in the reviewed literature. However, the significantly lower hydrolysis rate of NBS suggests a wider window of opportunity for the desired aminolysis reaction to occur, potentially leading to higher conjugation yields, especially in reactions that require longer incubation times or are performed at a slightly elevated pH.
Experimental Protocols
To ensure reproducibility and enable researchers to conduct their own comparative studies, detailed experimental methodologies are provided below.
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of N-hydroxysuccinimide with benzyl chloroformate in the presence of a base.[4]
Materials:
-
N-hydroxysuccinimide
-
Benzyl chloroformate
-
Sodium carbonate
-
Water
-
Dichloromethane
Procedure:
-
Prepare an aqueous solution of sodium carbonate.
-
Add N-hydroxysuccinimide to the sodium carbonate solution in a reaction vessel.
-
While stirring vigorously, slowly add benzyl chloroformate to the reaction mixture.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
After the reaction is complete, separate the aqueous and organic layers.
-
Concentrate the organic layer to dryness.
-
Recrystallize the crude product from dichloromethane to obtain pure this compound.[4]
Synthesis of N-Succinimidyl acetate
N-Succinimidyl acetate can be synthesized from N-hydroxysuccinimide and acetic anhydride.[5]
Materials:
-
N-hydroxysuccinimide
-
Acetic anhydride
-
Triethylamine
-
Tetrahydrofuran (THF)
-
Petroleum ether
Procedure:
-
Suspend N-hydroxysuccinimide in THF and cool the mixture in an ice bath.
-
Slowly add acetic anhydride, followed by the slow addition of triethylamine.
-
Allow the reaction to proceed for 30 minutes, during which a white precipitate will form.
-
Add an equal volume of petroleum ether to the reaction mixture.
-
Collect the crystalline product by filtration.[5]
Determination of NHS Ester Hydrolysis Rate by UV-Vis Spectrophotometry
The rate of hydrolysis of an NHS ester can be determined by monitoring the release of the N-hydroxysuccinimide byproduct, which has a characteristic absorbance at approximately 260 nm.
Materials:
-
NHS ester of interest (e.g., this compound, DSP, N-Succinimidyl acetate)
-
Amine-free buffer (e.g., 50 mM sodium borate, pH 8.5)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for stock solutions
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
Procedure:
-
Prepare a concentrated stock solution of the NHS ester in anhydrous DMSO or DMF.
-
Equilibrate the amine-free buffer to the desired temperature in a quartz cuvette inside the spectrophotometer.
-
Blank the spectrophotometer at 260 nm using the buffer.
-
Initiate the reaction by adding a small volume of the NHS ester stock solution to the cuvette and mix rapidly.
-
Immediately begin monitoring the absorbance at 260 nm over time at regular intervals.
-
Continue data collection until the absorbance reaches a plateau, indicating the completion of the hydrolysis reaction.
-
The pseudo-first-order rate constant (k_obs) can be determined by plotting the natural logarithm of (A_∞ - A_t) versus time, where A_∞ is the final absorbance and A_t is the absorbance at time t. The second-order rate constant can then be calculated by dividing k_obs by the concentration of hydroxide ions at the given pH.
Figure 2. A generalized workflow for determining the hydrolysis rate of an N-hydroxysuccinimide ester using UV-Vis spectrophotometry.
Conclusion
The choice of an N-hydroxysuccinimide ester for bioconjugation is a critical parameter that can significantly influence the outcome of an experiment. The experimental data presented in this guide demonstrates that this compound offers enhanced stability against hydrolysis compared to Dithiobis(succinimidyl propionate). This suggests that for applications requiring longer reaction times or conditions where hydrolysis is a significant concern, this compound may be a superior choice, potentially leading to higher yields of the desired bioconjugate. However, the ultimate selection of an NHS ester should be guided by the specific requirements of the application, including the desired reactivity, the nature of the biomolecule, and the reaction conditions. The provided experimental protocols offer a framework for researchers to perform their own comparative analyses to identify the optimal reagent for their needs.
References
- 1. Thio-NHS esters are non-innocent protein acylating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN110698381A - Method for synthesizing N- (benzyloxycarbonyl) succinimide by one-pot two-phase method - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
A Comprehensive Guide to Amine Protection: Alternatives to N-(Benzoyloxy)succinimide
For researchers, scientists, and drug development professionals, the selective protection of amine functionalities is a critical step in the multi-step synthesis of complex molecules, including peptides and pharmaceuticals. While N-(Benzoyloxy)succinimide serves as a reagent for introducing the benzoyl (Bz) protecting group, a range of alternative strategies offer distinct advantages in terms of stability, orthogonality, and ease of removal. This guide provides an objective comparison of the benzoyl group with other prominent amine protecting groups: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), 9-Fluorenylmethoxycarbonyl (Fmoc), and Allyloxycarbonyl (Alloc). The comparison is supported by experimental data and detailed protocols to inform the selection of the most suitable protecting group for a given synthetic challenge.
Performance Comparison of Amine Protecting Groups
The choice of an amine protecting group is dictated by several factors, including the stability of the protecting group to various reaction conditions, the ease and efficiency of its introduction and removal, and its orthogonality with other protecting groups in the molecule. The following tables summarize the performance of the benzoyl group and its alternatives based on these key parameters.
| Protecting Group | Reagent | Typical Protection Conditions | Typical Reaction Time | Typical Yield (%) |
| Benzoyl (Bz) | This compound or Benzoyl Chloride | Base (e.g., NaHCO₃, Et₃N), Solvent (e.g., THF, DCM, H₂O) | 3-5 min (neat) to several hours | >90[1] |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Base (e.g., NaHCO₃, Et₃N, DMAP), Solvent (e.g., THF, DCM, H₂O) | 2-12 h | >90[2] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃, Na₂CO₃), Solvent (e.g., THF/H₂O) | 2-20 h | ~90[3][4] |
| Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., NaHCO₃, Et₃N), Solvent (e.g., Dioxane/H₂O, DMF) | 2-16 h | >90 |
| Alloc | Allyl chloroformate (Alloc-Cl) or (Alloc)₂O | Base (e.g., Pyridine, Et₃N), Solvent (e.g., THF, DCM) | 1-4 h | >90 |
| Protecting Group | Typical Deprotection Conditions | Stability | Orthogonality |
| Benzoyl (Bz) | Strong acid (e.g., refluxing HCl) or strong base (e.g., NaOH, NaOMe)[5][6] | Stable to mild acid and base, catalytic hydrogenation. | Orthogonal to Boc, Fmoc, Alloc. |
| Boc | Strong acid (e.g., TFA, HCl)[2][7] | Stable to base, catalytic hydrogenation, and nucleophiles. | Orthogonal to Fmoc, Cbz, Alloc. |
| Cbz | Catalytic hydrogenolysis (H₂, Pd/C) or strong acids (e.g., HBr/AcOH)[8] | Stable to mild acid and base. | Orthogonal to Boc, Fmoc, Alloc. |
| Fmoc | Mild base (e.g., 20% piperidine in DMF)[9] | Stable to acid and catalytic hydrogenation. | Orthogonal to Boc, Cbz, Alloc. |
| Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., dimedone, phenylsilane)[10] | Stable to acid and base. | Orthogonal to Boc, Cbz, Fmoc. |
Experimental Protocols
Benzoyl (Bz) Protection and Deprotection
Protocol 1.1: Benzoyl Protection of an Amine using Benzoyl Chloride (Neat)
-
Materials: Amine (1.0 equiv), Benzoyl chloride (1.0 equiv).
-
Procedure: In a fume hood, mix equimolar quantities of the amine and benzoyl chloride in a beaker at room temperature. Stir the mixture with a glass rod. The reaction is typically exothermic and solidifies within minutes. Add crushed ice to the reaction mixture and stir well. Filter the solid product, wash with water, and dry. Recrystallize from a suitable solvent if necessary.[1]
Protocol 1.2: Deprotection of a Benzoyl-Protected Amine (Acidic Conditions)
-
Materials: Benzoyl-protected amine, Concentrated Hydrochloric Acid.
-
Procedure: Suspend the benzoyl-protected amine in concentrated hydrochloric acid. Reflux the mixture for several hours until deprotection is complete (monitor by TLC). Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to pH > 10. Extract the free amine with an appropriate organic solvent. Dry the organic layer over anhydrous sulfate and concentrate under reduced pressure.[5]
tert-Butoxycarbonyl (Boc) Protection and Deprotection
Protocol 2.1: Boc-Protection of an Amine
-
Materials: Amine (1.0 equiv), Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv), Sodium bicarbonate (2.0 equiv), Dioxane, Water.
-
Procedure: Dissolve the amine in a 1:1 mixture of dioxane and water. Add sodium bicarbonate, followed by di-tert-butyl dicarbonate. Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction by TLC. Upon completion, add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by flash column chromatography if necessary.[2]
Protocol 2.2: Deprotection of a Boc-Amine
-
Materials: Boc-protected amine, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure: Dissolve the Boc-protected amine in DCM. Add an equal volume of TFA. Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC. Upon completion, remove the solvent and excess TFA under reduced pressure to yield the deprotected amine as its trifluoroacetate salt.[2][7]
Benzyloxycarbonyl (Cbz) Protection and Deprotection
Protocol 3.1: Cbz-Protection of an Amine
-
Materials: Amine (1.0 equiv), Benzyl chloroformate (Cbz-Cl, 1.1 equiv), Sodium carbonate (2.0 equiv), THF, Water.
-
Procedure: Dissolve the amine in a mixture of THF and water. Cool the solution to 0 °C and add sodium carbonate. Add benzyl chloroformate dropwise while maintaining the temperature at 0 °C. Allow the reaction to warm to room temperature and stir for 2-20 hours. Monitor by TLC. Dilute with water and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify as needed.[3]
Protocol 3.2: Deprotection of a Cbz-Amine via Hydrogenolysis
-
Materials: Cbz-protected amine, 10% Palladium on carbon (Pd/C, 5-10 mol%), Methanol or Ethanol, Hydrogen gas (H₂).
-
Procedure: Dissolve the Cbz-protected amine in methanol or ethanol in a flask suitable for hydrogenation. Carefully add the Pd/C catalyst. Purge the flask with an inert gas, then introduce hydrogen gas (typically via a balloon). Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-16 hours. Monitor by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
9-Fluorenylmethoxycarbonyl (Fmoc) Protection and Deprotection
Protocol 4.1: Fmoc-Protection of an Amine
-
Materials: Amine (1.0 equiv), Fmoc-OSu (1.05 equiv), Sodium bicarbonate (2.0 equiv), Dioxane, Water.
-
Procedure: Dissolve the amine in a 1:1 mixture of dioxane and water. Add sodium bicarbonate, followed by Fmoc-OSu. Stir the mixture at room temperature for 2-16 hours. Monitor by TLC. Add water and extract with diethyl ether to remove any unreacted Fmoc-OSu. Acidify the aqueous layer with dilute HCl and extract the Fmoc-protected amine with an organic solvent. Dry and concentrate to obtain the product.
Protocol 4.2: Deprotection of an Fmoc-Amine
-
Materials: Fmoc-protected amine, Piperidine, Dimethylformamide (DMF).
-
Procedure: Dissolve the Fmoc-protected amine in a solution of 20% piperidine in DMF. Stir the reaction at room temperature for 30 minutes. Monitor the deprotection by TLC. Once the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by column chromatography or used directly in the next step.[11]
Allyloxycarbonyl (Alloc) Protection and Deprotection
Protocol 5.1: Alloc-Protection of an Amine
-
Materials: Amine (1.0 equiv), Allyl chloroformate (Alloc-Cl, 1.1 equiv), Pyridine, THF.
-
Procedure: Dissolve the amine in THF and cool to 0 °C. Add pyridine, followed by the dropwise addition of allyl chloroformate. Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours. Monitor by TLC. Quench the reaction with water and extract the product with an organic solvent. Wash, dry, and concentrate the organic layer. Purify as needed.
Protocol 5.2: Deprotection of an Alloc-Amine
-
Materials: Alloc-protected amine, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 equiv), Phenylsilane (PhSiH₃, 2.0 equiv), Dichloromethane (DCM).
-
Procedure: Dissolve the Alloc-protected amine in dry DCM under an inert atmosphere. Add phenylsilane, followed by Pd(PPh₃)₄. Stir the reaction at room temperature for 1-2 hours. Monitor by TLC. Once complete, the reaction mixture can be concentrated and purified by column chromatography to isolate the free amine.
Visualizing the Workflows
The following diagrams illustrate the general workflows for the protection and deprotection of amines using the discussed protecting groups.
Caption: General Amine Protection Workflow
Caption: Deprotection Workflows for Common Amine Protecting Groups
Caption: Orthogonal Deprotection Strategy
Conclusion
The selection of an appropriate amine protecting group is a critical decision in the design of a synthetic route. While the benzoyl group offers robustness, its removal often requires harsh conditions. The alternatives discussed—Boc, Cbz, Fmoc, and Alloc—provide a versatile toolkit for chemists, each with a unique set of properties regarding stability and cleavage conditions. The Boc group is ideal for syntheses requiring acidic deprotection and is orthogonal to hydrogenolysis and base-labile groups. The Cbz group is a classic choice, readily removed by hydrogenolysis, making it suitable for molecules with acid-sensitive functionalities. Fmoc is the cornerstone of modern solid-phase peptide synthesis due to its mild, base-labile deprotection. The Alloc group offers an additional layer of orthogonality with its palladium-catalyzed removal. A thorough understanding of the stability and reactivity of these protecting groups allows for the design of elegant and efficient syntheses of complex molecules.
References
- 1. scispace.com [scispace.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. ijacskros.com [ijacskros.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. benchchem.com [benchchem.com]
- 10. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
A Head-to-Head Battle of Acylating Agents: N-(Benzoyloxy)succinimide vs. DCC/NHS in Esterification Efficiency
For researchers, scientists, and drug development professionals engaged in the synthesis of ester-containing molecules, the choice of coupling agent is a critical decision that can significantly impact reaction efficiency, yield, and purity. This guide provides an objective comparison of two common approaches: the use of a pre-activated ester, N-(Benzoyloxy)succinimide, and the in-situ activation of a carboxylic acid using N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of N-Hydroxysuccinimide (NHS).
This comparison delves into the reaction mechanisms, experimental protocols, and available performance data to assist in the selection of the most suitable method for specific synthetic needs.
At a Glance: Key Differences
| Feature | This compound | DCC/NHS |
| Reagent Type | Pre-activated ester (acylating agent) | In-situ activation of a carboxylic acid |
| Primary Reactants | Alcohol, this compound | Carboxylic acid, Alcohol, DCC, NHS |
| Byproducts | N-Hydroxysuccinimide (NHS) | Dicyclohexylurea (DCU), N-Hydroxysuccinimide (NHS) |
| Byproduct Solubility | NHS is generally soluble in water and some organic solvents. | DCU is largely insoluble in most common organic solvents. |
| Primary Advantage | Simpler reaction setup with fewer reagents. | Broad applicability to a wide range of carboxylic acids. |
| Primary Disadvantage | Limited commercial availability of diverse N-(acyloxy)succinimide derivatives. | Formation of insoluble DCU can complicate purification; DCC is a known allergen. |
Reaction Mechanisms and Logical Flow
The esterification process for both methods ultimately involves the nucleophilic attack of an alcohol on an activated carbonyl group. However, the pathways to achieving this activated state differ significantly.
DCC/NHS Pathway:
The DCC/NHS method involves a two-step, in-situ activation of a carboxylic acid.
Initially, the carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then intercepted by NHS to generate a more stable and isolable N-hydroxysuccinimide ester. Finally, the alcohol attacks the activated ester, leading to the formation of the desired ester and the release of NHS as a byproduct. A significant byproduct of the initial activation step is dicyclohexylurea (DCU), which is insoluble in most organic solvents.
This compound Pathway:
This method utilizes a pre-activated acyl donor, simplifying the reaction to a single step.
Here, the alcohol directly attacks the carbonyl group of the this compound, leading to the formation of the benzoate ester and NHS as the sole byproduct.
Experimental Data and Performance Comparison
DCC/NHS Performance:
The DCC/NHS system, often used in Steglich esterification, is well-documented, with yields varying based on the steric hindrance of the alcohol and carboxylic acid.
| Carboxylic Acid | Alcohol | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Phenylacetic acid | Benzyl alcohol | DMAP (cat.) | Dichloromethane | 3 h | 95 | [1] |
| Pivalic acid | Benzyl alcohol | DMAP (cat.) | Dichloromethane | 3 h | 90 | [1] |
| Benzoic acid | tert-Butanol | DMAP (cat.) | Dichloromethane | 3 h | 85 | [1] |
This compound Performance:
Detailed experimental data for the use of this compound in the esterification of simple alcohols is sparse in publicly available literature, with its application more commonly documented for the acylation of amines. This suggests that while it is a viable reagent, it may not be the standard choice for general ester synthesis. The primary focus of available studies often lies in its role in bioconjugation and the synthesis of more complex molecules.
Experimental Protocols
General Protocol for DCC/NHS Mediated Esterification (Steglich Esterification):
This protocol is a generalized procedure and may require optimization for specific substrates.[1]
-
Reaction Setup: To a solution of the carboxylic acid (1.0 equivalent), the alcohol (1.0-1.5 equivalents), and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (0.05-0.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) at 0 °C, add DCC (1.1 equivalents).
-
Reaction: Stir the mixture at 0 °C for 30 minutes and then at room temperature for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the precipitated dicyclohexylurea (DCU) is removed by filtration. The filtrate is then typically washed with dilute acid (e.g., 5% HCl) to remove any unreacted DMAP and base, followed by a wash with saturated sodium bicarbonate solution to remove unreacted carboxylic acid, and finally with brine. The organic layer is dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure. The crude ester is then purified by column chromatography or distillation.
Hypothetical Protocol for Esterification using this compound:
-
Reaction Setup: Dissolve the alcohol (1.0 equivalent) and this compound (1.1 equivalents) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile). A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) may be added, particularly for less reactive alcohols or to scavenge any liberated acid.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC for the consumption of the alcohol and the formation of the ester. Gentle heating may be required for less reactive substrates.
-
Work-up and Purification: Once the reaction is complete, the mixture can be diluted with an organic solvent and washed with water to remove the N-Hydroxysuccinimide byproduct and any base used. The organic layer is then dried and concentrated. The crude product can be purified by column chromatography.
Conclusion and Recommendations
The DCC/NHS method is a robust and versatile approach for the synthesis of a wide array of esters from their corresponding carboxylic acids and alcohols. Its primary strengths lie in its broad substrate scope and the extensive body of literature supporting its use. However, the formation of the insoluble DCU byproduct can necessitate an additional filtration step, and DCC itself is a potent allergen requiring careful handling.
This compound offers a more streamlined approach by providing a pre-activated acylating agent, thus simplifying the reaction setup and eliminating the formation of DCU. This can be advantageous in terms of ease of purification. The main limitation of this method is the commercial availability of a diverse range of N-(acyloxy)succinimide derivatives. For the synthesis of benzoate esters, this compound is a viable option.
For novel or complex carboxylic acids, the DCC/NHS method is generally the more flexible and established choice. For syntheses where a specific acyl group, such as a benzoyl group, is desired and a simplified reaction and workup are prioritized, the use of the corresponding pre-activated N-(acyloxy)succinimide, if available, can be a more efficient alternative. The ultimate decision will depend on the specific requirements of the synthesis, including the nature of the substrates, the desired scale, and the available purification capabilities.
References
Advantages of using N-(Benzoyloxy)succinimide over other acylating agents
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the fields of pharmaceutical development and bioconjugation, the choice of an acylating agent is a critical decision that dictates the efficiency, selectivity, and overall success of a reaction. While traditional agents like acyl chlorides and anhydrides have been staples in the chemist's toolbox, activated esters, especially N-hydroxysuccinimide (NHS) esters, have emerged as highly versatile and advantageous alternatives. This guide provides an objective comparison of N-(Benzoyloxy)succinimide with other common acylating agents, supported by representative experimental data and detailed protocols.
Introduction to Acylating Agents
Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a fundamental transformation in organic chemistry. The reactivity of acylating agents varies significantly, influencing reaction conditions and outcomes.
-
Acyl Chlorides (e.g., Benzoyl Chloride): These are among the most reactive acylating agents, often leading to rapid reactions and high yields. However, their high reactivity can also result in a lack of selectivity and the production of corrosive hydrochloric acid (HCl) as a byproduct, which requires careful handling and neutralization.[1][2] They are also sensitive to moisture.[1]
-
Acid Anhydrides (e.g., Acetic Anhydride): Generally less reactive than acyl chlorides, acid anhydrides offer a greater degree of selectivity.[3] The byproduct is a carboxylic acid, which is less corrosive than HCl but may still necessitate a basic workup for removal.[4]
-
This compound: As an N-hydroxysuccinimide (NHS) ester, this compound represents a class of "activated esters."[5][6] NHS esters are favored for their favorable reactivity, relative stability towards hydrolysis, good crystallizability, and low toxicity.[5] They react efficiently and selectively with primary amines under mild conditions to form stable amide bonds, releasing the water-soluble and easily removable N-hydroxysuccinimide byproduct.[6][7] This makes them particularly suitable for applications in peptide synthesis and bioconjugation where sensitive functional groups must be preserved.[8][9]
Performance Comparison: A Representative Study
To illustrate the practical differences between these acylating agents, the following table summarizes the results of a representative comparative experiment: the N-benzoylation of a primary amine, aniline.
| Acylating Agent | Structure | Reaction Time (hours) | Yield (%) | Purity (%) | Byproducts | Key Advantages | Key Disadvantages |
| This compound | C₁₁H₉NO₄ | 2 - 4 | 90 - 95 | >98 | N-hydroxysuccinimide | High selectivity for amines, mild reaction conditions, water-soluble byproduct, stable solid.[5] | Generally more expensive than traditional agents. |
| Benzoyl Chloride | C₇H₅ClO | 0.5 - 1 | 92 - 97 | ~95 | Hydrochloric Acid (HCl) | High reactivity, fast reaction times, high yields.[10] | Moisture sensitive, corrosive HCl byproduct, can lead to side reactions.[1] |
| Benzoic Anhydride | C₁₄H₁₀O₃ | 4 - 8 | 85 - 90 | ~97 | Benzoic Acid | Less reactive and more selective than benzoyl chloride, byproduct is less corrosive than HCl. | May require a catalyst or higher temperatures for efficient reaction. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are the protocols for the comparative N-benzoylation of aniline.
General Materials and Methods
-
Materials: Aniline, this compound, Benzoyl Chloride, Benzoic Anhydride, Triethylamine (TEA), Dichloromethane (DCM, anhydrous), Sodium Bicarbonate (saturated aqueous solution), Brine, Anhydrous Magnesium Sulfate.
-
Instrumentation: Magnetic stirrer, round-bottom flasks, ice bath, thin-layer chromatography (TLC) plates, rotary evaporator.
Protocol 1: Acylation with this compound
-
In a 50 mL round-bottom flask, dissolve aniline (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous DCM (20 mL).
-
Add this compound (1.1 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Separate the organic layer, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Acylation with Benzoyl Chloride
-
In a 50 mL round-bottom flask, dissolve aniline (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous DCM (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Separate the organic layer, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
Protocol 3: Acylation with Benzoic Anhydride
-
In a 50 mL round-bottom flask, dissolve aniline (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous DCM (20 mL).
-
Add benzoic anhydride (1.1 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 4-8 hours. Gentle heating may be required to drive the reaction to completion.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Separate the organic layer, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
Visualizing the Process
To further elucidate the concepts discussed, the following diagrams illustrate the reaction mechanism, a generalized experimental workflow, and a logical decision-making process for selecting an appropriate acylating agent.
Mechanism of Amine Acylation by this compound.
Generalized Experimental Workflow for Acylation.
Decision Tree for Selecting an Acylating Agent.
Conclusion
This compound and other N-hydroxysuccinimide esters offer significant advantages over traditional acylating agents, particularly in applications requiring high selectivity and mild reaction conditions. Their ability to cleanly and efficiently acylate primary amines with the formation of an easily removable, water-soluble byproduct makes them superior choices for the synthesis of sensitive biomolecules, peptides, and complex pharmaceutical intermediates. While acyl chlorides and acid anhydrides remain valuable for their high reactivity and cost-effectiveness in certain applications, the superior selectivity and handling characteristics of NHS esters often justify their use, leading to higher purity products and simplified purification processes. Researchers and drug development professionals should consider the specific requirements of their synthetic targets to select the most appropriate acylating agent for optimal results.
References
- 1. nbinno.com [nbinno.com]
- 2. Benzoyl chloride - Wikipedia [en.wikipedia.org]
- 3. Why are acetyl chloride or acetic anhydride used instead of acetic ac - askIITians [askiitians.com]
- 4. benchchem.com [benchchem.com]
- 5. N-Hydroxysuccinimide and N-hydroxysuccinimide ester_Chemicalbook [chemicalbook.com]
- 6. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific [amerigoscientific.com]
- 7. nbinno.com [nbinno.com]
- 8. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdn.fortunejournals.com [cdn.fortunejournals.com]
A Comparative Guide to the Spectroscopic Analysis of N-(Benzoyloxy)succinimide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for N-(Benzoyloxy)succinimide and its alternatives. Detailed experimental protocols and data interpretation are included to assist researchers in the accurate identification and characterization of these important reagents.
Introduction
This compound, also known as N-succinimidyl benzoate, is a widely used reagent in organic synthesis, particularly for the introduction of a benzoyl group and for the formation of amide bonds. Accurate and reliable spectroscopic analysis is crucial for verifying the purity and identity of this compound. This guide focuses on the two most common spectroscopic techniques for the characterization of organic molecules: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Data Presentation: A Comparative Analysis
The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound and two common alternatives: N-(Acetoxy)succinimide and N-(Benzyloxycarbonyloxy)succinimide. This comparative data allows for clear differentiation between these related structures.
Table 1: ¹H NMR Spectroscopic Data (ppm)
| Compound | Succinimide Protons (-CH₂CH₂-) | Aromatic/Aliphatic Protons | Solvent |
| This compound (Predicted) | ~2.9 (s, 4H) | ~7.5-7.7 (m, 2H, meta-H), ~7.7-7.9 (m, 1H, para-H), ~8.1-8.3 (m, 2H, ortho-H) | CDCl₃ |
| N-(Acetoxy)succinimide | 2.84 (s, 4H) | 2.35 (s, 3H, -CH₃) | CDCl₃ |
| N-(Benzyloxycarbonyloxy)succinimide | 2.85 (s, 4H) | 5.30 (s, 2H, -CH₂-), 7.35-7.45 (m, 5H, Ar-H) | CDCl₃ |
Note: The predicted values for this compound are based on the reported spectrum of N-succinimidyl 3-(tri-n-butylstannyl)benzoate, where the succinimide protons appear at 2.88 ppm and the benzoate protons are in the range of 7.58-8.13 ppm.[1]
Table 2: ¹³C NMR Spectroscopic Data (ppm)
| Compound | Succinimide C=O | Succinimide -CH₂CH₂- | Aromatic/Aliphatic Carbons | Solvent |
| This compound (Predicted) | ~169 | ~25 | ~129 (ortho-C), ~130 (meta-C), ~134 (para-C), ~125 (ipso-C), ~162 (ester C=O) | CDCl₃ |
| N-(Acetoxy)succinimide | 169.1 | 25.5 | 20.8 (-CH₃), 168.4 (ester C=O) | CDCl₃ |
| N-(Benzyloxycarbonyloxy)succinimide | 168.8 | 25.4 | 70.5 (-CH₂-), 128.6, 128.9, 129.1, 134.6 (Ar-C), 151.8 (carbonate C=O) | CDCl₃ |
Table 3: FT-IR Spectroscopic Data (cm⁻¹)
| Compound | C=O Stretch (Succinimide) | C=O Stretch (Ester) | C-O Stretch | Aromatic/Aliphatic C-H Stretch |
| This compound (Predicted) | ~1780, ~1740 | ~1760 | ~1200, ~1080 | ~3100-3000 (Aromatic), ~2950 (Aliphatic) |
| N-(Acetoxy)succinimide | 1785, 1742 | 1795 | 1215, 1115 | ~2950 |
| N-(Benzyloxycarbonyloxy)succinimide | 1785, 1740 | 1815 | 1210, 1070 | ~3100-3000 (Aromatic), ~2950 (Aliphatic) |
Experimental Protocols
Detailed methodologies for acquiring high-quality NMR and FT-IR spectra are provided below.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher
-
Pulse Program: Standard single-pulse (zg30)
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: -2 to 12 ppm
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher
-
Pulse Program: Proton-decoupled (zgpg30)
-
Number of Scans: 1024 or more, depending on sample concentration
-
Relaxation Delay: 2 seconds
-
Spectral Width: -10 to 220 ppm
-
-
Sample Preparation (Thin Film Method):
-
Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., dichloromethane or acetone).
-
Place a drop of the solution onto a clean, dry salt plate (e.g., KBr or NaCl).
-
Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.
-
-
Instrument Parameters:
-
Spectrometer: FT-IR spectrometer
-
Scan Range: 4000-400 cm⁻¹
-
Number of Scans: 16-32
-
Resolution: 4 cm⁻¹
-
Background: A background spectrum of the clean, empty sample compartment should be collected prior to running the sample.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of the spectroscopic analysis workflow and the structural features of this compound.
Caption: Experimental workflow for spectroscopic analysis.
Caption: Predicted NMR signals for this compound.
Caption: Predicted IR absorptions for this compound.
References
Purity Analysis of Commercially Available N-(Benzoyloxy)succinimide: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing N-(Benzoyloxy)succinimide as a benzoyloxylating agent, understanding its purity is paramount to ensure reaction efficiency, reproducibility, and the integrity of final products. This guide provides an objective comparison of commercially available this compound, outlines experimental protocols for purity analysis, and discusses alternative reagents.
Commercial Product Purity Overview
This compound is available from various chemical suppliers. A common purity specification for this reagent is around 96%. For instance, a product offered by Sigma-Aldrich lists a purity of 96% with a melting point range of 136-138 °C.[1][2][3] Certificates of Analysis (CoA) for specific batches, which provide detailed purity information, are typically available from the supplier.[1][2]
| Supplier | Product Number | Stated Purity (%) | Melting Point (°C) |
| Sigma-Aldrich | 774324 | 96 | 136-138 |
Table 1: Purity Specifications of a Commercially Available this compound Product.
Experimental Protocols for Purity Determination
Accurate determination of this compound purity is crucial for quality control. High-Performance Liquid Chromatography (HPLC) is a robust method for this purpose. While a specific, validated HPLC method for this compound was not found in the public domain, a reliable protocol can be adapted from methods used for similar compounds, such as N-hydroxysuccinimide (NHS) esters and related succinimide compounds.[4][5]
Recommended HPLC Method for Purity Analysis
This proposed method is based on established principles for analyzing related succinimide compounds and would require validation for optimal performance with this compound.
Objective: To determine the purity of this compound and identify potential impurities such as N-hydroxysuccinimide and benzoic acid.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., Zorbax XDB C18, 250mm x 4.6mm, 5µm particle size).[5]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ortho-phosphoric acid
-
This compound standard of known purity
-
N-hydroxysuccinimide (potential impurity standard)
-
Benzoic acid (potential impurity standard)
Chromatographic Conditions:
-
Mobile Phase A: 0.01% v/v Ortho-phosphoric acid in water.[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient: A gradient elution is recommended to ensure separation of the main component from potential impurities with different polarities. A starting condition of 60:40 (A:B) with a linear gradient to 20:80 (A:B) over 15 minutes could be a good starting point for method development.
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 25°C.[5]
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a suitable diluent. A mixture of methanol and water (e.g., 1:9 v/v) can be a good starting point, though solubility should be verified.[5]
-
Prepare a series of calibration standards using the this compound reference standard.
-
Prepare solutions of potential impurities (N-hydroxysuccinimide, benzoic acid) to determine their retention times.
Data Analysis: The purity of the sample is calculated by comparing the peak area of the this compound in the sample chromatogram to the calibration curve generated from the reference standard. The percentage purity is determined using the following formula:
Purity (%) = (Area_sample / Area_standard) * (Concentration_standard / Concentration_sample) * Purity_standard
Workflow for HPLC Purity Analysis
Figure 1. Workflow for the purity analysis of this compound using HPLC.
Alternative Reagents for Benzoyloxylation
While this compound is a widely used reagent, other alternatives exist for the introduction of a benzoyloxy group. The choice of reagent can depend on factors such as substrate compatibility, reaction conditions, and desired yield.
One common alternative is benzoic anhydride .[7] It is a readily available and often more cost-effective benzoylating agent.[7]
| Reagent | Structure | Key Advantages | Key Disadvantages |
| This compound | C₁₁H₉NO₄ | Good leaving group (N-hydroxysuccinimide) is water-soluble, simplifying purification. | Can be moisture sensitive.[4] |
| Benzoic Anhydride | (C₆H₅CO)₂O | Often higher yielding; byproduct (benzoic acid) can be easily removed by basic wash. | Byproduct is less water-soluble than NHS. |
Table 2: Comparison of this compound and Benzoic Anhydride.
Signaling Pathway of Benzoyloxylation
The reaction mechanism for benzoyloxylation using this compound typically involves the nucleophilic attack of a substrate (e.g., an amine or alcohol) on the carbonyl carbon of the benzoyl group. The N-hydroxysuccinimide anion is a good leaving group, driving the reaction forward.
Figure 2. Generalized reaction pathway for benzoyloxylation using this compound.
References
- 1. This compound 96 23405-15-4 [sigmaaldrich.com]
- 2. This compound 96 23405-15-4 [b2b.sigmaaldrich.com]
- 3. This compound 96 23405-15-4 [sigmaaldrich.com]
- 4. d-nb.info [d-nb.info]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Method For Analysis Of Benzoic Anhydride on Primesep S2 Column | SIELC Technologies [sielc.com]
- 8. rsc.org [rsc.org]
A Comparative Guide to Peptide Coupling Reagents: N-(Benzoyloxy)succinimide vs. Carbodiimides
For researchers, scientists, and drug development professionals, the selection of a coupling reagent is a critical step in peptide synthesis, directly impacting yield, purity, and cost-effectiveness. This guide provides an objective comparison between N-(Benzoyloxy)succinimide, a type of active ester, and carbodiimides, a widely used class of coupling reagents.
While direct comparative experimental data for this compound is limited in publicly available literature, this guide leverages established principles of active ester chemistry and extensive data on carbodiimide-mediated coupling to provide a comprehensive overview. This compound functions as a pre-activated form of a carboxylic acid, belonging to the broader class of N-hydroxysuccinimide (NHS) esters. This guide will, therefore, draw parallels from the well-documented performance of NHS esters to infer the potential advantages and disadvantages of this compound in comparison to the in situ activation methods facilitated by carbodiimides.
Mechanism of Action: A Tale of Two Activation Strategies
The fundamental difference between this compound and carbodiimides lies in their approach to activating the carboxylic acid for amide bond formation.
This compound (Active Ester Method):
This compound is an example of an active ester. In this strategy, the carboxylic acid is activated prior to its reaction with the amine component. The succinimidyl ester group is an excellent leaving group, facilitating the nucleophilic attack by the amino group of the incoming amino acid to form a stable peptide bond. This is a straightforward, two-step process: the formation of the active ester and the subsequent aminolysis.
Carbodiimides (In Situ Activation):
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), facilitate the direct condensation of a carboxylic acid and an amine.[1][2][3] The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate in situ.[4][5] This intermediate is then attacked by the amine to form the peptide bond, generating a urea byproduct.[3]
A significant challenge with carbodiimides is the potential for racemization of the activated amino acid.[6] To mitigate this, additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often employed.[2][3] These additives react with the O-acylisourea intermediate to form a more stable and less racemization-prone active ester, which then proceeds to react with the amine.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Active ester-based peptide bond formation and its application in peptide synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. peptide.com [peptide.com]
- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of N-(Benzoyloxy)succinimide in Diverse Solvent Systems: A Comparative Guide
N-(Benzoyloxy)succinimide is a versatile reagent for the introduction of a benzoyl protecting group or for the formation of amide bonds in synthetic chemistry. Its reactivity is significantly modulated by the solvent system employed. The choice of solvent can impact the solubility of reactants, the rate of reaction, and the prevalence of side reactions, thereby affecting the overall yield and purity of the desired product.
Influence of Solvent Systems on Reaction Efficacy
The reaction of this compound with primary and secondary amines proceeds via a nucleophilic acyl substitution mechanism. The efficacy of this reaction is largely dependent on the nucleophilicity of the amine and the stability of the NHS ester. Solvents can influence both of these factors.
Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), dichloromethane (DCM), and acetonitrile (ACN) are generally considered optimal for reactions involving NHS esters. These solvents are capable of dissolving a wide range of organic molecules but do not participate in hydrogen bonding with the nucleophile (the amine). This lack of hydrogen bonding, or "caging," leaves the lone pair of electrons on the amine more available for nucleophilic attack, thereby enhancing the reaction rate.
Polar Protic Solvents: Solvents like water, ethanol, and methanol can solvate and stabilize the NHS ester. However, they are also nucleophilic and can compete with the amine in reacting with the NBS, leading to hydrolysis of the ester and the formation of benzoic acid as a byproduct. This side reaction reduces the yield of the desired amide product. Therefore, polar protic solvents are generally avoided or used with caution in NHS ester reactions.
Apolar Solvents: Solvents such as hexane and toluene are generally poor choices for these reactions due to the low solubility of the often polar reactants, including the amine substrate and the NBS reagent itself.
Based on these principles, a general trend in efficacy for the reaction of this compound with amines can be predicted:
Polar Aprotic Solvents > Polar Protic Solvents > Apolar Solvents
Comparative Data Summary
While specific comparative data for this compound across a range of solvents is scarce, the following table provides a qualitative comparison based on the general reactivity of NHS esters.
| Solvent System | Predicted Efficacy | Rationale | Potential Side Reactions |
| Polar Aprotic | |||
| Dimethylformamide (DMF) | High | Good solubility for a wide range of reactants. Does not cage the nucleophile. | Residual DMF can be difficult to remove. |
| Dichloromethane (DCM) | High | Good solubility for many organic compounds and easy to remove. | Less polar than DMF, may not be suitable for all substrates. |
| Acetonitrile (ACN) | High | Good solvent for many reactants and relatively easy to remove. | Can be susceptible to hydrolysis if water is present. |
| Polar Protic | |||
| Water (buffered) | Moderate to Low | High potential for hydrolysis of the NHS ester, reducing yield. | Hydrolysis of this compound to benzoic acid. |
| Ethanol/Methanol | Moderate to Low | Can act as a nucleophile, leading to the formation of ethyl/methyl benzoate. | Solvolysis of this compound. |
| Apolar | |||
| Toluene/Hexane | Very Low | Poor solubility of reactants typically leads to very slow or no reaction. | - |
Experimental Protocols
Below is a general experimental protocol for the N-benzoylation of a primary amine using this compound in a polar aprotic solvent. This protocol can be adapted for different amines and solvent systems.
General Protocol for N-Benzoylation of a Primary Amine:
-
Dissolution: Dissolve the primary amine (1.0 equivalent) in the chosen anhydrous polar aprotic solvent (e.g., DMF, DCM, or ACN) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base (Optional but Recommended): Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 to 1.5 equivalents), to the solution to act as a proton scavenger.
-
Addition of this compound: To the stirred solution, add this compound (1.0 to 1.2 equivalents) either as a solid or as a solution in the same solvent.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with water or a dilute aqueous acid solution (e.g., 1 M HCl). Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the pure N-benzoylated amine.
Comparison with an Alternative: Benzoyl Chloride
Benzoyl chloride is a common and often more reactive alternative to this compound for the benzoylation of amines.
| Feature | This compound | Benzoyl Chloride |
| Reactivity | Moderately reactive, generally requires a base. | Highly reactive, often reacts rapidly at room temperature. |
| Byproducts | N-hydroxysuccinimide (water-soluble and generally easy to remove). | Hydrogen chloride (corrosive gas, requires a base to neutralize). |
| Handling | Solid, relatively stable, and easy to handle. | Liquid, corrosive, and moisture-sensitive (fumes in air). |
| Selectivity | Generally good selectivity towards primary and secondary amines. | Can be less selective and may react with other nucleophilic groups. |
| Cost | Generally more expensive than benzoyl chloride. | Relatively inexpensive and widely available. |
Visualizing the Process
To better understand the experimental workflow and the underlying chemical transformation, the following diagrams are provided.
A Comparative Analysis of N-(Benzoyloxy)succinimide and Fmoc-OSu for Amine Modification
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of amine groups is a cornerstone of modern chemical and biological sciences, underpinning advancements in peptide synthesis, bioconjugation, and drug discovery. The choice of reagent for this modification is critical, dictating the efficiency, selectivity, and overall success of the synthetic strategy. This guide provides an objective, data-driven comparison of two prominent amine-reactive reagents: N-(Benzoyloxy)succinimide and N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). While both are activated N-hydroxysuccinimide (NHS) esters, their applications and performance characteristics differ significantly, catering to distinct synthetic goals.
At a Glance: Key Performance Characteristics
| Feature | This compound | Fmoc-OSu |
| Primary Function | N-Benzoylation (introduction of a benzoyl group) | N-Fmoc Protection (introduction of a base-labile protecting group) |
| Primary Application | General N-acylation of amines, modification of biomolecules | Solid-Phase Peptide Synthesis (SPPS), protection of amino acids |
| Group Introduced | Benzoyl (C₆H₅CO-) | 9-Fluorenylmethoxycarbonyl (Fmoc) |
| Cleavage Conditions | Stable amide bond, not typically cleaved | Mild base (e.g., 20% piperidine in DMF) |
| Orthogonality | N/A (permanent modification) | Orthogonal to acid-labile protecting groups (e.g., Boc, tBu)[1] |
| Reaction Environment | Organic solvents, aqueous buffers | Biphasic (e.g., dioxane/water), organic solvents (e.g., DMF)[2] |
Quantitative Performance Data
The following tables summarize typical reaction conditions and reported yields for the N-acylation of amines using this compound and Fmoc-OSu.
Table 1: N-Benzoylation with this compound
| Substrate | Reagents & Solvents | Temperature | Time | Yield | Reference |
| Primary & Secondary Amines | Benzoyl peroxide, CH₂Cl₂, aqueous carbonate buffer (pH 10.5) | Room Temp. | Not Specified | Good | [3] |
| Amino Acids | Benzoyl chloride, PEG-400, water, NaHCO₃ | Room Temp. | 15 min stir, then overnight | ~80-90% | [2][4] |
| Heterocyclic Amines | Benzoyl chloride, natural clay (catalyst), solvent-free | Room Temp. | 4-35 min | 69-97% | [5] |
| Aromatic & Aliphatic Amines | Benzoyl chloride, neat (solvent-free) | Room Temp. | 3-5 min | High | [6] |
Table 2: N-Fmoc Protection with Fmoc-OSu
| Substrate | Reagents & Solvents | Temperature | Time | Yield | Reference |
| Amino Acid | Fmoc-OSu, 10% aq. Na₂CO₃/dioxane | 0-5°C to Room Temp. | Several hours to overnight | High | [2] |
| L-Phenylalanine | Fmoc-OSu, N-methyl-N-(trimethylsilyl)trifluoroacetamide, CH₂Cl₂ | Room Temp. | Not Specified | 92% | [5] |
| α-Amino Acid Esters | Fmoc-Cl, ultrasound, solvent-free | Room Temp. | 2 min | 85-92% | [6] |
| Free Amine (on solid support) | Fmoc-OSu, DIEA, DCM | Not Specified | 3 hours | High | [7] |
Experimental Workflows and Methodologies
N-Benzoylation of an Amine using this compound
This protocol describes a general procedure for the N-benzoylation of a primary amine in a biphasic system.
Methodology:
-
Dissolution: Dissolve the amine-containing substrate in a suitable aqueous buffer (e.g., sodium bicarbonate, pH 8-9). In a separate flask, dissolve this compound in a water-immiscible organic solvent such as dichloromethane (DCM).
-
Reaction: Add the this compound solution to the aqueous amine solution and stir the biphasic mixture vigorously at room temperature. The reaction progress can be monitored by an appropriate technique like Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.
-
Purification: Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted amine, followed by a brine solution. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude N-benzoylated product. Further purification can be achieved by recrystallization or column chromatography.
Fmoc Protection in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-OSu is the cornerstone reagent for the temporary protection of the N-terminus of amino acids in the widely used Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The following diagram illustrates a typical SPPS cycle.
Methodology:
-
Resin Preparation: The synthesis begins with an insoluble resin support, to which the C-terminal amino acid of the desired peptide is attached. The N-terminus of this amino acid is protected with an Fmoc group.
-
Deprotection: The resin is treated with a solution of 20% piperidine in N,N-dimethylformamide (DMF) to remove the Fmoc protecting group, exposing a free primary amine at the N-terminus of the growing peptide chain.[8]
-
Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc byproduct.[8]
-
Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and then added to the resin. This facilitates the formation of a new peptide bond between the free N-terminus on the resin and the carboxyl group of the incoming amino acid.[9]
-
Washing: The resin is washed again with DMF to remove excess reagents and byproducts.[8]
-
Cycle Repetition: These steps (deprotection, washing, coupling, washing) are repeated for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed, typically using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).[9]
Comparative Discussion
The fundamental difference between this compound and Fmoc-OSu lies in the nature of the acyl group transferred and, consequently, their intended applications.
This compound serves as a benzoylating agent. The benzoyl group forms a stable amide bond that is not readily cleaved under standard synthetic conditions. This makes it suitable for applications where a permanent modification of an amine is desired. For example, in peptide chemistry, benzoylation can be used to cap the N-terminus of a peptide to prevent further elongation or to modify the peptide's properties, such as hydrophobicity, for analytical purposes like improving retention in reversed-phase chromatography.[10] However, its utility as a protecting group in a multi-step synthesis is limited due to the harsh conditions required for amide bond cleavage.
Fmoc-OSu , in contrast, is a dedicated protecting group reagent. The Fmoc group it introduces is specifically designed to be labile under mild basic conditions, a key feature that allows for the iterative deprotection and coupling cycles required in SPPS.[11] The stability of the Fmoc group to acidic conditions provides orthogonality with many common side-chain protecting groups (e.g., Boc, tBu), which are removed under acidic conditions.[1] This orthogonality is crucial for the successful synthesis of complex peptides. Fmoc-OSu is generally preferred over its more reactive counterpart, Fmoc-Cl, as it is more stable and less prone to side reactions, leading to higher purity of the protected amino acids.[12]
A critical consideration for both reagents, as with all NHS esters, is their susceptibility to hydrolysis in aqueous environments.[7] The rate of hydrolysis increases with pH. This competing reaction can reduce the efficiency of the desired aminolysis (acylation of the amine). Therefore, reaction conditions, including pH, temperature, and concentration, must be carefully optimized to favor the aminolysis reaction.
Conclusion
-
This compound is the reagent of choice for the permanent introduction of a benzoyl group , useful for modifying the properties of amines and biomolecules.
-
Fmoc-OSu is the industry standard for the temporary protection of amines in solid-phase peptide synthesis , enabling the controlled, stepwise assembly of peptide chains due to the base-labile nature of the Fmoc group.
The selection between these two reagents should be guided by the overarching goal of the synthetic strategy: permanent modification versus temporary protection. For researchers in drug development and peptide chemistry, a thorough understanding of the reactivity, stability, and optimal reaction conditions for each of these reagents is paramount to achieving the desired synthetic outcomes.
References
- 1. biosynth.com [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. "N-(Benzoyloxy)Amines: An Investigation Of Their Thermal Stability, Syn" by Anne Nemchik, Valentina Badescu et al. [stars.library.ucf.edu]
- 4. ijirset.com [ijirset.com]
- 5. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 6. scispace.com [scispace.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. bachem.com [bachem.com]
- 9. researchgate.net [researchgate.net]
- 10. Benzoyl derivatization as a method to improve retention of hydrophilic peptides in tryptic peptide mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
Validating the Structure of N-(Benzoyloxy)succinimide Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for validating the structure of reaction products derived from N-(Benzoyloxy)succinimide. It includes detailed experimental protocols, comparative data, and visual workflows to assist researchers in selecting the most appropriate methods for their specific needs.
Introduction to this compound and its Reactions
This compound is an efficient acylating agent, widely used for the introduction of a benzoyl group to various nucleophiles. Its primary application lies in the modification of primary and secondary amines to form stable amide bonds. It can also react with other nucleophiles such as alcohols, albeit typically requiring specific conditions. The validation of the resulting product structure is critical to ensure the success of the chemical transformation and the purity of the final compound. This guide focuses on the common reaction products formed from the interaction of this compound with primary amines, secondary amines, and alcohols, and the analytical methodologies to confirm their structures.
Comparative Analysis of Reaction Products
The reaction of this compound with different nucleophiles yields distinct products. Below is a summary of expected products and their typical characterization data.
| Nucleophile | Product | Typical Yield (%) | Key ¹H NMR Signals (ppm, CDCl₃) | Key ¹³C NMR Signals (ppm, CDCl₃) | Expected Mass (m/z) [M+H]⁺ |
| Primary Amine (e.g., Benzylamine) | N-Benzylbenzamide | >90 | 7.8-7.2 (aromatic protons), 6.4-6.8 (amide N-H), 4.6 (CH₂) | 167 (C=O), 138-127 (aromatic carbons), 44 (CH₂) | 212.10 |
| Secondary Amine (e.g., Piperidine) | 1-Benzoylpiperidine | 85-95 | 7.4 (aromatic protons), 3.7-3.3 (CH₂ adjacent to N), 1.7-1.5 (other CH₂) | 170 (C=O), 136-128 (aromatic carbons), 48, 26, 24 (piperidine carbons) | 190.12 |
| Alcohol (e.g., Ethanol) | Ethyl benzoate | 60-80 (with catalyst) | 8.0 (aromatic ortho protons), 7.6-7.4 (aromatic meta/para protons), 4.4 (O-CH₂), 1.4 (CH₃) | 166 (C=O), 133-128 (aromatic carbons), 61 (O-CH₂), 14 (CH₃) | 151.08 |
Experimental Protocols
General Procedure for Amide Formation
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine, piperidine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
-
Triethylamine (optional, as a base)
Protocol:
-
Dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Add the amine (1.0-1.2 eq) to the solution. If the amine salt is used, add triethylamine (1.5 eq).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, wash the reaction mixture with 1N HCl and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Acquire a proton NMR spectrum to identify characteristic signals of the benzoyl group and the nucleophile moiety. Key signals to observe are the amide N-H proton (if applicable) and the protons adjacent to the newly formed amide or ester bond.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum to confirm the presence of the carbonyl carbon of the amide or ester and the signals corresponding to the aromatic and aliphatic carbons.
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the product in a suitable solvent (e.g., methanol, acetonitrile).
-
Analysis: Use an electrospray ionization (ESI) source to generate ions and determine the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. This provides confirmation of the product's molecular weight.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Procedure: Inject a filtered sample of the reaction mixture or purified product. The retention time will differ for the starting material, product, and N-hydroxysuccinimide byproduct.
Visualization of Experimental Workflow and Reaction Pathway
Safety Operating Guide
Proper Disposal of N-(Benzoyloxy)succinimide: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of N-(Benzoyloxy)succinimide, a reagent commonly used by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance. Due to conflicting hazard classifications in available safety data sheets (SDS), with some sources indicating it is not hazardous and others classifying it as acutely toxic if swallowed and a skin and eye irritant, it is imperative to handle this compound with a high degree of caution[1][2][3][4][5].
The recommended disposal protocol involves a chemical inactivation step to mitigate potential hazards before final disposal as hazardous waste. This procedure is based on the known reactivity of N-hydroxysuccinimide (NHS) esters, which undergo hydrolysis to less reactive compounds[6].
Material Properties
A clear understanding of the material's properties is crucial for safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₁H₉NO₄ |
| Molecular Weight | 219.19 g/mol |
| Appearance | Solid |
| Melting Point | 136-138 °C[1][4][5] |
| Storage Temperature | 2-8°C[1][4][5] |
Detailed Disposal Protocol
The recommended disposal procedure for this compound involves chemical inactivation through hydrolysis, followed by disposal as chemical waste in accordance with local regulations.
Personnel Protective Equipment (PPE) Required:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Lab coat
-
Use a dust mask (type N95) when handling the solid powder to prevent inhalation.
Step 1: Chemical Inactivation (Hydrolysis)
This step should be performed in a chemical fume hood. The hydrolysis will break down this compound into N-hydroxysuccinimide and benzoic acid.
Experimental Protocol:
-
Prepare a 1 M Sodium Hydroxide (NaOH) Solution: Carefully prepare a 1 M solution of NaOH in water.
-
Dissolve this compound: For every 1 gram of this compound waste, use at least 10 mL of a suitable organic solvent in which the ester is soluble (e.g., DMSO, DMF).
-
Initiate Hydrolysis: While stirring the dissolved ester solution, slowly add the 1 M NaOH solution. A 2:1 molar excess of NaOH to the ester is recommended to ensure complete hydrolysis[6].
-
Stir the Mixture: Allow the mixture to stir at room temperature for at least 4-5 hours to ensure the hydrolysis reaction is complete[6].
Step 2: Neutralization
-
Monitor pH: After the hydrolysis period, check the pH of the solution using pH paper.
-
Neutralize: Slowly add a 1 M Hydrochloric Acid (HCl) solution to neutralize the excess NaOH until the pH is between 6 and 8[6].
Step 3: Waste Collection and Disposal
-
Containerize the Waste: Transfer the neutralized solution into a clearly labeled hazardous waste container. The label should include "Waste N-hydroxysuccinimide and Benzoic Acid solution" and the date of preparation[6].
-
Handle Solid Waste: Any unused solid this compound should be collected in its original container or a sealed, labeled bag and disposed of as solid chemical waste[6]. Do not mix with other waste streams.
-
Decontamination: Wipe down the work area and any contaminated equipment with soap and water. Dispose of any contaminated wipes or PPE in the solid chemical waste container[6].
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not pour the waste down the drain[7].
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling N-(Benzoyloxy)succinimide
Essential safety protocols and logistical plans for the handling and disposal of N-(Benzoyloxy)succinimide are critical for ensuring a secure laboratory environment. This guide provides immediate, procedural, and step-by-step guidance for researchers, scientists, and drug development professionals.
This compound is a chemical reagent utilized in laboratory settings, and despite some conflicting hazard information across different suppliers, a conservative approach to handling is paramount. While some safety data sheets (SDS) classify it as non-hazardous, others indicate it is toxic if swallowed and can cause skin and eye irritation.[1][2][3] Therefore, treating this compound with a high degree of caution is recommended.
Personal Protective Equipment (PPE) and Engineering Controls
To mitigate risks of exposure, a comprehensive set of personal protective equipment and engineering controls should be implemented.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and potential irritation. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | To protect eyes from dust particles and splashes.[3] |
| Skin and Body Protection | Laboratory coat | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA approved respirator may be necessary if dust is generated and ventilation is inadequate. | To avoid inhalation of dust particles.[3] |
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated laboratory. The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.[1][4]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[3][4]
Operational Plan: From Receipt to Disposal
A structured operational plan ensures safety and consistency throughout the handling process.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Wear appropriate PPE (gloves and eye protection) during inspection.
-
Verify that the container is properly labeled.
2. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][4]
-
Several sources recommend refrigeration, with a storage temperature of 2-8°C.[2]
-
Keep away from incompatible materials such as strong oxidizing agents.[4]
3. Handling and Use:
-
Before handling, ensure all necessary PPE is donned correctly.
-
Avoid generating dust.[1][4] If weighing the solid, do so carefully in a fume hood or a ventilated balance enclosure.
-
Wash hands thoroughly after handling.[1]
4. Spill Management:
-
In case of a spill, evacuate the area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up.
-
Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[3][4]
-
Ventilate the area and wash the spill site after material pickup is complete.
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[1][3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][3] |
| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[1][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][3] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Disposal: Dispose of waste chemical in accordance with all local, state, and federal regulations. This may involve incineration in a permitted hazardous waste facility. Do not dispose of down the drain.[1][3]
-
Container Disposal: Triple rinse the empty container with a suitable solvent. Dispose of the rinsed container in accordance with local regulations.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₄ | [2] |
| Molecular Weight | 219.19 g/mol | [2] |
| Appearance | White to pale brown solid | [3] |
| Melting Point | 136-138 °C | [2] |
| Storage Temperature | 2-8°C | [2] |
| Occupational Exposure Limits | Not established | [3][4] |
Experimental Protocol: General Procedure for Amine Acylation
This compound is an N-hydroxysuccinimide (NHS) ester, which is commonly used to acylate primary amines. The following is a general, representative protocol for such a reaction.
Materials:
-
This compound
-
Amine-containing substrate
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Aqueous buffer (e.g., phosphate or borate buffer, pH 7.2-8.5)
-
Stir plate and stir bar
-
Reaction vessel
Procedure:
-
Dissolve the Amine: In a reaction vessel, dissolve the amine-containing substrate in the chosen aqueous buffer.
-
Prepare the NHS Ester Solution: In a separate container, dissolve this compound in a minimal amount of a water-miscible organic solvent like DMF or DMSO. Many NHS esters have limited solubility in aqueous solutions.
-
Initiate the Reaction: With stirring, add the this compound solution dropwise to the amine solution.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching the Reaction: Once the reaction is complete, any remaining unreacted this compound can be quenched by adding a small amount of an amine-containing buffer, such as Tris or glycine.
-
Purification: The acylated product can be purified from the reaction mixture using standard laboratory techniques, such as extraction, chromatography, or crystallization.
Workflow and Logic Diagrams
Caption: A logical workflow for the safe handling of this compound.
Caption: A procedural diagram for the proper disposal of this compound waste.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Use of esters of N-hydroxysuccinimide in the synthesis of N-acylamino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3 [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
